Product packaging for Dimethyltin(2)(Cat. No.:CAS No. 16408-14-3)

Dimethyltin(2)

Cat. No.: B092411
CAS No.: 16408-14-3
M. Wt: 148.78 g/mol
InChI Key: VSCACQAYZDJOOU-UHFFFAOYSA-N
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Description

Evolution of Organotin Chemistry Research Focus

The study of organotin chemistry began in the mid-19th century. In 1849, Edward Frankland first isolated diethyltin (B15495199) diiodide, and in 1852, Carl Löwig reported the synthesis of alkyltin compounds from the reaction of alkyl halides with a tin-sodium alloy. lupinepublishers.comrdd.edu.iqlupinepublishers.com These discoveries laid the groundwork for the field, which saw steady growth over the next several decades, with notable contributions from chemists like Krause in Germany, Kraus in the United States, and Kozeshkov in Russia. lupinepublishers.comlupinepublishers.com

The primary turning point that dramatically shifted the focus of organotin research occurred in the 1940s and 1950s. lupinepublishers.comrdd.edu.iq Researchers, most notably at the Institute for Organic Chemistry TNO in the Netherlands under the leadership of G.J.M. van der Kerk, discovered the immense industrial utility of these compounds. lupinepublishers.comlupinepublishers.com Their work revealed the effectiveness of certain organotin compounds as heat stabilizers for polyvinyl chloride (PVC), a discovery that prevented the degradation of the polymer during processing and use. lupinepublishers.comwikipedia.org This breakthrough spurred a massive revival of interest in organotin chemistry, moving it from a primarily academic pursuit to a field with significant commercial applications.

Initially, research focused on compounds like dibutyltin (B87310) dilaurate and dibutyltin maleate (B1232345) for PVC stabilization. lupinepublishers.comrdd.edu.iq However, the need for more efficient and specialized stabilizers led to the investigation of a wider range of alkyltin compounds, including dimethyltin (B1205294) derivatives. The direct synthesis of dimethyltin dichloride from methyl chloride and metallic tin was a key commercial development that made these compounds more accessible for research and industrial use. lupinepublishers.comresearchgate.net The evolution of the field also saw a deeper investigation into the fundamental properties of organotin compounds, such as the discovery in the 1960s that the tin atom could extend its coordination number beyond four, leading to hypercoordinated complexes. lupinepublishers.comwikipedia.org

Table 1: Timeline of Key Developments in Organotin Chemistry

Year Development Key Figure/Group Significance
1849 First isolation of an organotin compound (diethyltin diiodide). lupinepublishers.comwikipedia.org Edward Frankland Marks the beginning of organotin chemistry. lupinepublishers.com
1852 Synthesis of alkyltin compounds via a tin-sodium alloy. lupinepublishers.comrdd.edu.iq Carl Löwig Considered the formal start of organotin chemistry. lupinepublishers.com
1940s Discovery of organotin compounds as PVC stabilizers. lupinepublishers.comrdd.edu.iq Industrial Researchers Opened the door to major commercial applications. lupinepublishers.com
1950s Systematic investigation into the biocidal and stabilizing properties of organotins. lupinepublishers.comuu.nl G.J.M. van der Kerk et al. Rapidly expanded the commercial uses of organotin compounds. lupinepublishers.com
1960s First documentation of a five-coordinate triorganotin halide complex. lupinepublishers.comlupinepublishers.com Research Community Revealed the capacity for hypercoordination at the tin center. lupinepublishers.com

Contemporary Relevance of Dimethyltin Species in Advanced Chemical Research

In modern chemistry, dimethyltin compounds, particularly dimethyltin dichloride, remain highly relevant. Their primary application continues to be in the stabilization of PVC, where they are essential for producing durable materials for construction, automotive interiors, and electrical insulation. wikipedia.orgpmarketresearch.comstatsndata.org This application alone consumes thousands of tons of tin annually. wikipedia.org

Beyond stabilization, dimethyltin compounds are crucial intermediates and catalysts in various chemical processes. Dimethyltin dichloride is a key precursor for producing methyltin heat stabilizers and is used in the production of tin dioxide layers on glass for applications like LOW-E glass coatings through chemical vapor deposition. wikipedia.orgpatsnap.com Furthermore, dimethyltin derivatives function as catalysts in the formation of polyurethanes and in transesterification reactions. wikipedia.orggrafiati.com

The relevance of dimethyltin species extends into advanced and emerging areas of research:

Materials Science: Researchers are immobilizing dimethyltin species onto crystalline silicate (B1173343) surfaces, such as layered octosilicates, to create novel materials. oup.comresearchgate.net These modified silicates exhibit unique properties, including controlled Lewis acidity and interlayer accessibility, making them promising for applications in catalysis and as specialized adsorbents. oup.comresearchgate.net

Precursors for Polymers: Studies have investigated poly(dimethyltin glutarate) as a potential material for applications requiring a high refractive index. researchgate.net

Agrochemicals and Pharmaceuticals: Dimethyltin compounds serve as intermediates in the synthesis of certain organotin-based fungicides. pmarketresearch.com There is also exploratory research into dimethyltin-derived compounds for potential therapeutic applications, building on the broader investigation of organotin complexes' biological activity. pmarketresearch.comresearchgate.net

Fundamental Chemistry: The interactions of the dimethyltin(IV) moiety with biologically relevant molecules, such as uracil, are studied in the gas phase using mass spectrometry and computational methods to understand fundamental binding principles. acs.org

Table 2: Selected Research Findings on Dimethyltin(IV) Compounds

Research Area Finding Compound(s) Studied Significance
PVC Stabilization Dimethyltin compounds act as highly effective heat stabilizers by scavenging HCl and suppressing polymer degradation. wikipedia.org Dimethyltin dichloride derivatives Essential for the durability and processing of PVC products. wikipedia.orgpmarketresearch.com
Catalysis Dimethyltin dichloride catalyzes the regioselective protection of sugars, a key step in complex carbohydrate synthesis. researchgate.net Dimethyltin dichloride Offers a method for selective chemical transformations in organic synthesis. researchgate.net
Materials Science Isolated dimethyltin species can be grafted onto layered silicates, creating materials with tunable Lewis acidity. oup.comresearchgate.net Dimethyltin dichloride Paves the way for new catalysts and functional materials with controlled active sites. researchgate.net
Gas-Phase Chemistry Dimethyltin(IV) forms a stable bidentate complex with deprotonated uracil, binding to the N3 and O4 centers. acs.org Dimethyltin(IV) cation Provides fundamental insight into the coordination chemistry of organotins with nucleobases. acs.org

Scope and Research Trajectories of Dimethyltin Compounds

The scope of research on dimethyltin compounds is broad, encompassing synthesis, structural characterization, and application development. A significant area of study involves the synthesis and characterization of new dimethyltin(IV) complexes with various organic ligands, such as Schiff bases and nitrogen-donor ligands. researchgate.netjournalijar.com Researchers use techniques like IR and NMR spectroscopy, mass spectrometry, and X-ray diffraction to elucidate the structures of these complexes, which often feature distorted octahedral or square pyramidal geometries around the tin atom. researchgate.net

Computational chemistry, particularly Density Functional Theory (DFT), plays a vital role in modern dimethyltin research. researchgate.netresearchgate.net DFT is used to predict stable electronic configurations, calculate geometric parameters, and understand the chemical reactivity of these compounds, complementing experimental findings. acs.orgresearchgate.net

Future research trajectories for dimethyltin compounds are focused on several key areas:

Green Chemistry: Development of more efficient, high-yield, and environmentally benign synthesis processes for key precursors like dimethyltin dichloride is a major goal. patsnap.com This includes optimizing reaction conditions to reduce waste and improve the utilization of raw materials. patsnap.com

Advanced Catalysis: There is ongoing exploration of dimethyltin compounds as catalysts for a wider range of organic reactions, including polymerizations and esterifications, capitalizing on the Lewis acidity of the tin center. wikipedia.orgresearchgate.net

Novel Materials: Research is directed towards creating new polymers and hybrid organic-inorganic materials incorporating the dimethyltin moiety. oup.comresearchgate.net The objective is to design materials with specific, desirable properties such as high refractive indices for optical applications or tailored catalytic activity. researchgate.netresearchgate.net

Electronic and Optical Applications: The use of dimethyltin compounds as precursors for transparent conductive coatings (e.g., tin dioxide) on glass remains an active area of development, driven by the needs of the electronics and energy-efficient building industries. patsnap.com

Table 3: Current and Future Research Directions for Dimethyltin(IV)

Research Area Current Scope Future Trajectories
Synthesis Synthesis of dimethyltin dichloride; preparation of novel complexes with various ligands. patsnap.comresearchgate.net Development of greener, more atom-economical synthetic routes. patsnap.com
Catalysis Use as catalysts in polyurethane formation and transesterification. wikipedia.org Broader application in fine chemical synthesis and polymerization. researchgate.net
Materials Science Modification of silicates; development of specialty polymers. oup.comresearchgate.net Design of functional hybrid materials for electronics and optics. patsnap.comresearchgate.net
Characterization Structural elucidation using X-ray diffraction, NMR, and DFT calculations. acs.orgresearchgate.net In-situ studies of catalytic mechanisms and material formation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H6Sn+2 B092411 Dimethyltin(2) CAS No. 16408-14-3

Properties

CAS No.

16408-14-3

Molecular Formula

C2H6Sn+2

Molecular Weight

148.78 g/mol

IUPAC Name

dimethyltin(2+)

InChI

InChI=1S/2CH3.Sn/h2*1H3;/q;;+2

InChI Key

VSCACQAYZDJOOU-UHFFFAOYSA-N

SMILES

C[Sn+2]C

Canonical SMILES

C[Sn+2]C

Other CAS No.

16408-14-3

Synonyms

DIMETHYLTIN (++)

Origin of Product

United States

Advanced Synthetic Methodologies for Dimethyltin Compounds

Direct Synthesis Strategies

The direct reaction of metallic tin with methyl halides represents a commercially significant route to dimethyltin (B1205294) dichloride. lupinepublishers.com This process is heavily reliant on the use of specific catalysts to achieve high yields and selectivity.

Catalytic Reactions involving Metallic Tin and Methyl Halides

The direct synthesis of dimethyltin dichloride from metallic tin and methyl chloride is a well-established industrial process. google.comlupinepublishers.com The reaction is typically conducted at elevated temperatures and pressures. google.com Key to the success of this method is the use of catalysts that can facilitate the oxidative addition of the methyl halide to the metallic tin.

Complexes formed from alkylphosphines or alkylphosphonium chlorides with tin tetrachloride have been identified as effective catalysts for the synthesis of dimethyltin dichloride from tin and methyl chloride. google.comjustia.com These catalysts have demonstrated superiority in achieving good yields. google.com For instance, a catalyst system combining a trihydrocarbyl phosphine (B1218219) or its quaternized form with tin tetrachloride allows for the production of high-purity dimethyltin dichloride. google.com This method can be operated at both atmospheric and elevated pressures. google.com The use of these catalysts often occurs in the presence of solvents like sulphones and carbonates. google.comjustia.com

A key advantage of certain phosphine-based catalyst systems is the ability to produce dimethyltin dichloride with very low levels of the toxic trimethyltin (B158744) chloride impurity, often eliminating the need for subsequent purification steps. google.com

Table 1: Examples of Alkylphosphine and Alkylphosphonium Chloride Catalysts

Catalyst Type Example Reference
Alkylphosphine-SnCl4 Complex Tributylphosphine-SnCl4 google.com

This table presents examples of catalyst systems used in the direct synthesis of dimethyltin dichloride.

Lower trialkyl amines are another class of effective and relatively inexpensive catalysts for the direct synthesis of dimethyltin dichloride. google.comgoogle.com Trimethylamine is a commonly cited example. The reaction is carried out by reacting metallic tin with methyl chloride in the presence of the amine catalyst, with controlled feeding of methyl chloride to manage pressure. google.com This method is advantageous due to the low cost of the catalyst, which can be discarded after use. google.com Quaternary ammonium (B1175870) chlorides, such as tetramethylammonium (B1211777) chloride, also serve as efficient catalysts in this process.

Table 2: Trialkyl Amine Catalysts in Dimethyltin Dichloride Synthesis

Catalyst Reaction Conditions Outcome Reference
Lower Trialkyl Amine Controlled methyl chloride feed Efficient production of dimethyltin dichloride google.com
Trimethylamine - Facilitates the reaction

This table summarizes the use of lower trialkyl amine catalysts in the synthesis of dimethyltin dichloride.

Synthesis of Dimethyltin Hydrides

Dimethyltin hydrides are valuable reagents in organic synthesis. Their preparation typically involves the reduction of dimethyltin dihalides.

Reduction of Dimethyltin Dichloride with Metal Hydrides

A common method for preparing dimethyltin dihydride is the reduction of dimethyltin dichloride using a metal hydride reducing agent. wikipedia.org Lithium aluminum hydride is frequently employed for this transformation. The reaction involves treating dimethyltin dichloride with lithium aluminum hydride to yield the corresponding dihydride. wikipedia.org

Functionalized Organotin Hydride Synthesis

The synthesis of more complex, functionalized organotin hydrides often starts from a pre-functionalized organotin halide. For example, a ((phenyldimethylsilyl)methyl)dimethyltin hydride has been synthesized by the reduction of the corresponding bromide with lithium aluminum hydride. mdpi.comresearchgate.net This two-step process first involves the synthesis of the organotin bromide, which is then reduced to the desired hydride. mdpi.comresearchgate.net This approach allows for the introduction of specific functional groups into the organotin hydride structure.

Synthesis of Dimethyltin(IV) Complexes

The versatility of the tin atom in dimethyltin(IV) moieties allows for the formation of stable complexes with a wide array of ligands. These complexes often exhibit penta- or hexa-coordinated geometries, moving beyond the tetrahedral structure of the parent dimethyltin dichloride. The choice of ligand is crucial in determining the final structure, stability, and potential reactivity of the resulting complex.

Dimethyltin(IV) complexes featuring ligands with nitrogen and sulfur donor atoms have been extensively studied. These ligands, often bidentate or tridentate, chelate to the tin center, resulting in stable cyclic structures. A common synthetic route involves the reaction of dimethyltin(IV) dichloride with thiosemicarbazone or semicarbazone ligands.

For instance, new trigonal bipyramidal and octahedral complexes of tin(IV) have been synthesized by reacting dimethyltin(IV) dichloride with ligands such as 4-nitro-benzanilidethiosemicarbazone and 4-chlorobenzanilidesemicarbazone. nih.gov These reactions can be carried out using both conventional heating and microwave irradiation, with the latter often offering a more efficient "green chemistry" route. nih.gov The stoichiometry of the reaction (1:1 or 1:2 molar ratio of tin to ligand) dictates the final coordination number of the tin atom, leading to penta-coordinated or hexa-coordinated structures, respectively. nih.gov

Another example is the synthesis of dimethyltin(IV) complexes with thiosemicarbazone ligands bearing a piperazine-1-ylmethylene moiety. The reaction of ligands like (E)-2-(piperazin-1-ylmethylene) hydrazine-1-carbothioamide with dimethyltin(IV) dichloride in ethanol (B145695) under a nitrogen atmosphere yields six-coordinate tin(IV) complexes. uobasrah.edu.iq Similarly, the reaction of dimethyltin(IV) dichloride with Schiff bases derived from S-benzyldithiocarbazate and heterocyclic aldehydes results in new series of organotin(IV) complexes. tandfonline.com The coordination typically occurs through the azomethine nitrogen and the thiolic sulfur atom of the ligand. uobasrah.edu.iqtandfonline.com

Table 1: Examples of Dimethyltin(IV) Complexes with N/S Donor Ligands

Ligand Precursor Resulting Complex Type Coordination
4-nitro-benzanilidethiosemicarbazone (CH₃)₂SnCl₂ 1:1 and 1:2 complexes Trigonal bipyramidal / Octahedral
(E)-2-(piperazin-1-ylmethylene) hydrazine-1-carbothioamide (CH₃)₂SnCl₂ [Me₂Sn(HL)Cl₂] Six-coordinate

Quinolinate ligands, particularly derivatives of 8-quinolinol (oxine), are effective chelating agents for dimethyltin(IV). The synthesis of these complexes typically involves the reaction of dimethyltin dichloride with the sodium salt of the quinolinolate ligand. The stoichiometry of the reactants is key to determining the final product.

A series of cis-bis{5-[(E)-2-(aryl)-1-diazenyl]quinolin-8-olato}dimethyltin(IV), with the general formula Me₂Sn(L)₂, and chloro-{5-[(E)-2-(aryl)-1-diazenyl]quinolin-8-olato}dimethyltin(IV), Me₂SnCl(L), have been synthesized. tandfonline.comresearchgate.net The Me₂Sn(L)₂ complexes are formed when the sodium salts of the 5-[(E)-2-(aryl)-1-diazenyl]quinolin-8-ol (LH) ligand and dimethyltin dichloride are reacted in a 2:1 molar ratio. tandfonline.comresearchgate.net Conversely, a 1:1 molar ratio yields the Me₂SnCl(L) complexes. tandfonline.comresearchgate.net

Structural analysis, including X-ray crystallography, has shown that the Me₂Sn(L)₂ complexes generally adopt a distorted cis-octahedral geometry. tandfonline.comresearchgate.net In contrast, the Me₂SnCl(L) complexes typically exhibit a distorted trigonal bipyramidal coordination geometry around the central tin atom, both in the solid state and in solution. tandfonline.comresearchgate.net

Table 2: Synthesis of Dimethyltin(IV) Quinolinate Complexes

Reactant 1 Reactant 2 Molar Ratio (Ligand:Sn) Product Series Geometry
Sodium salt of 5-[(E)-2-(aryl)-1-diazenyl]quinolin-8-ol (CH₃)₂SnCl₂ 2:1 Me₂Sn(L)₂ Distorted cis-octahedral

Schiff bases are a versatile class of ligands formed from the condensation of a primary amine with an aldehyde or ketone. researchgate.net Their organotin(IV) complexes have been the subject of extensive study. nih.gov The synthesis of dimethyltin(IV) Schiff base complexes is generally achieved by reacting dimethyltin dichloride with the pre-formed Schiff base ligand in a suitable solvent like methanol (B129727) or THF. nih.govscilit.com

For example, four organotin(IV) complexes have been synthesized using Schiff bases derived from N-aminophthalimide or sulfadiazine (B1682646) with salicylaldehyde. nih.gov The reaction involves treating a methanolic solution of the ligand with a methanolic solution of dimethyltin(IV) dichloride in a 1:1 molar ratio. nih.gov The resulting complexes are air-stable solids that decompose at high temperatures. nih.gov

In another study, dimethyltin(IV) complexes of Schiff bases derived from 2-amino-3-hydroxypyridine (B21099) and various substituted salicylaldehydes were synthesized. nih.gov These complexes, with the general formula [Me₂Sn(2-OArCH=NC₅H₃NO)], were characterized by various spectroscopic methods. X-ray diffraction analysis of one such complex revealed a five-coordinate, distorted square pyramidal geometry around the tin atom. nih.gov The ligands in these cases are tridentate, coordinating through the phenolic oxygen, imine nitrogen, and pyridyl nitrogen atoms.

Organotin(IV) carboxylates represent a significant area of organotin chemistry, with syntheses typically involving the reaction of an organotin(IV) oxide or halide with a carboxylic acid or its salt. scispace.com Dimethyltin(IV) carboxylate complexes have been prepared by reacting dimethyltin(IV) dichloride with the sodium salt of the corresponding carboxylic acid in an anhydrous solvent like methanol. scispace.comrsc.org

For example, diorganotin(IV) complexes with (E)-5-((2-carboxyphenyl)diazenyl)-2-hydroxy benzoic acid were synthesized by reacting the sodium salt of the ligand with dimethyltin(IV) dichloride. rsc.org X-ray crystallography of the resulting dimethyltin(IV) complex revealed a centrosymmetric cyclic tetranuclear structure containing a Sn₂O₄ core. rsc.org

Another synthetic approach involves the reaction of dimethyltin(IV) oxide with the carboxylic acid. Bis{4-(diethylamino)benzoato}dimethyltin(IV) was obtained by refluxing a 1:2 molar mixture of dimethyltin(IV) oxide and 4-(diethylamino)benzoic acid in ethanol. academicjournals.org Similarly, dimethyltin(IV)-bis-(4-chlorophenoxy acetate) was synthesized from dimethyltin(IV) dichloride and the sodium salt of 4-chlorophenoxyacetic acid. nih.gov Spectroscopic data for these complexes help in elucidating their coordination modes, which can range from chelating to bridging bidentate. nih.gov

Table 3: Synthetic Routes for Dimethyltin(IV) Carboxylates

Tin Precursor Carboxylate Source Molar Ratio (Sn:Ligand) Solvent Resulting Complex Example
(CH₃)₂SnCl₂ Sodium salt of azo-dicarboxylic acid - Methanol Cyclic tetranuclear dimethyltin(IV) complex
(CH₃)₂SnO 4-(diethylamino)benzoic acid 1:2 Ethanol Bis{4-(diethylamino)benzoato}dimethyltin(IV)
(CH₃)₂SnCl₂ Sodium 4-chlorophenoxyacetate 1:2 - Dimethyltin(IV)-bis-(4-chlorophenoxy acetate)

A distinct class of dimethyltin(IV) compounds are the ionic complexes. These can be synthesized by reacting mercaptoacetic acid with dimethyltin dichloride in the presence of an organic base (amine). researchgate.net This reaction leads to the formation of five-coordinated anionic tin(IV) complexes with the general formula [Q][Me₂Sn(μ₂-SCH₂COO)Cl], where Q is an ammonium cation derived from the organic amine used (e.g., diethylammonium, triethylammonium). researchgate.netresearchgate.net

The crystal structure of one such complex, [(n-Pr)₃NH][Me₂Sn(μ₂-SCH₂COO)Cl], was determined by X-ray crystallography. researchgate.net The structure consists of a tri-n-propylammonium cation and an anionic part. In the anion, the tin atom exhibits a distorted trigonal bipyramidal geometry. The two carbon atoms of the methyl groups and the sulfur atom of the mercaptoacetate (B1236969) ligand occupy the equatorial positions, while the oxygen atom of the carboxylate group and the chlorine atom are in the axial positions. A hydrogen bond connects the ammonium cation to the carbonyl oxygen of the anion. researchgate.net

Dinuclear Adduct Formation Methodologies

Dimethyltin(IV) dichloride can also act as a Lewis acid to form dinuclear adducts with suitable donor molecules, such as Schiff base metal complexes. A UV-Vis spectrophotometric study investigated the adduct formation between dimethyltin(IV) dichloride (acceptor) and SalenH₂ (N,N'-ethylenebis(salicylideneamine)) and its divalent transition metal complexes (MII(Salen), where M = Mn, Fe, Co, Ni, Cu) as donors in chloroform. tandfonline.comtandfonline.com

The formation of these adducts was confirmed by spectroscopic methods and microanalysis. tandfonline.com The data indicated the formation of both 1:1 and 2:1 (donor:acceptor) adducts. tandfonline.com In these dinuclear structures, the Salen-type complex acts as a ligand, coordinating to the tin atom of the dimethyltin dichloride. The geometry of the tin atom in the resulting adducts is typically trigonal bipyramidal for 1:1 adducts and octahedral for 2:1 adducts in non-polar or weakly polar solvents like chloroform. tandfonline.com The formation constants and thermodynamic parameters for these adducts have been determined, showing that the stability of the adducts depends on the specific transition metal in the Salen complex. tandfonline.comtandfonline.com

Table 4: Compound Names

Compound Name
Dimethyltin dichloride
4-nitro-benzanilidethiosemicarbazone
4-chlorobenzanilidesemicarbazone
(E)-2-(piperazin-1-ylmethylene) hydrazine-1-carbothioamide
S-benzyldithiocarbazate
5-bromo-2-hydroxybenzaldehyde-N(4)-methylthiosemicarbazide
8-quinolinol
5-[(E)-2-(aryl)-1-diazenyl]quinolin-8-ol
N-aminophthalimide
Sulfadiazine
Salicylaldehyde
2-amino-3-hydroxypyridine
(E)-5-((2-carboxyphenyl)diazenyl)-2-hydroxy benzoic acid
4-(diethylamino)benzoic acid
Dimethyltin(IV) oxide
4-chlorophenoxyacetic acid
Indole-3-acetic acid
N-phthaloyl amino acids
Mercaptoacetic acid
Tri-n-propylammonium

Advanced Spectroscopic and Structural Elucidation of Dimethyltin Species

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a window into the chemical environment of specific nuclei within a molecule. For dimethyltin (B1205294) compounds, a multi-pronged approach utilizing ¹H, ¹³C, ¹¹⁹Sn, and sometimes ¹⁹F NMR is essential for a complete structural picture.

Proton (¹H) NMR Studies

Proton NMR is fundamental in characterizing dimethyltin species, with the chemical shift of the methyl protons directly attached to the tin atom being a key diagnostic feature. These resonances typically appear as a singlet, often with satellite peaks arising from coupling to the NMR-active tin isotopes, ¹¹⁷Sn and ¹¹⁹Sn. nih.gov

The two-bond coupling constant, ²J(¹¹⁹Sn-¹H), extracted from these satellite peaks, is particularly informative. For instance, in a dimethyltin(IV) derivative of N-methyl p-fluorobenzohydroxamate, the methyl protons on the tin atom resonate at 0.71 ppm, and the ²J(¹¹⁹Sn-¹H) value of 84.22 Hz was used to estimate a C-Sn-C bond angle of 136.4°, indicative of a six-coordinate tin center. nih.gov Similarly, in studies of dimethyltin(IV) complexes with mercaptocarboxylic acids, the ²J(¹¹⁹Sn-¹H) values were used to infer the geometry around the tin atom. rsc.org

The integration of the proton signals provides quantitative information about the number of protons, confirming the stoichiometry of the complex. researchgate.net For example, in dimethyltin dihydride, the ¹H NMR spectrum clearly shows the resonances for the methyl and hydride protons, with satellite peaks from tin coupling confirming the structure. cdnsciencepub.com

Table 1: Selected ¹H NMR Data for Dimethyltin Compounds

CompoundSolventChemical Shift (δ) of Sn-CH₃ (ppm)²J(¹¹⁹Sn-¹H) (Hz)Reference
Dimethyltin(IV)bis[N-methyl p-fluorobenzohydroxamate]DMSO-d₆0.7184.22 nih.gov
Dimethyltin(IV) diisopropyldithiocarbamateCDCl₃1.330Not Reported cmu.ac.th
Dimethyltin dichloride complex with 5,5′-dimethyl-2,2′-bipyridineCD₂Cl₂Not ReportedNot Reported researchgate.net
Dimethyltin dihydrideNot SpecifiedNot ReportedNot Reported cdnsciencepub.com

Carbon-13 (¹³C) NMR Characterization

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of dimethyltin compounds. azooptics.com The chemical shifts of the methyl carbons attached to the tin atom are sensitive to the coordination environment of the tin center. nih.gov

In dimethyltin(IV) complexes, the signal for the Sn-CH₃ carbons can be found at varying chemical shifts. For example, in a dimethyltin(IV) derivative of N-methyl p-fluorobenzohydroxamate, the methyl carbon attached to tin appears at 6.57 ppm. nih.gov The one-bond coupling constant, ¹J(¹³C-¹¹⁹Sn), is a valuable parameter for structural elucidation. A ¹J(¹³C-¹¹⁹Sn) value of 785.27 Hz in the aforementioned complex was used to calculate a C-Sn-C bond angle of 145.7°, further supporting a hexa-coordinate geometry. nih.gov

In dimethyltin carboxylates, the chemical shift of the carbonyl carbon (C=O) provides insight into the coordination mode of the carboxylate ligand. nih.govresearchgate.net The position of this resonance can indicate whether the carboxylate is acting as a monodentate, bidentate, or bridging ligand. capes.gov.br A review of ¹³C NMR data for dimethyltin carboxylates highlights the influence of substituents on the chemical shifts of both the carbonyl and methyl carbons. nih.gov For instance, in dimethyltin(IV) complexes with thiosemicarbazone ligands, the chemical shift of the C=S group shifts upon coordination to the tin atom. uobasrah.edu.iq

Table 2: Selected ¹³C NMR Data for Dimethyltin Compounds

CompoundSolventChemical Shift (δ) of Sn-CH₃ (ppm)Chemical Shift (δ) of Carbonyl/Thiocarbonyl (ppm)¹J(¹³C-¹¹⁹Sn) (Hz)Reference
Dimethyltin(IV)bis[N-methyl p-fluorobenzohydroxamate]DMSO-d₆6.57161.3 (C=O)785.27 nih.gov
Dimethyltin(IV) diisopropyldithiocarbamateCDCl₃Not Reported198.11 (CS₂)Not Reported cmu.ac.th
Dimethyltin(IV) complex with thiosemicarbazone ligand (1C)DMSO-d₆11.87171.68 (C=S)Not Reported uobasrah.edu.iq
Schiff base compound of dimethyltin (Compound 1)CDCl₃0.68180.1 (C=O)689 rsc.org

Tin-119 (¹¹⁹Sn) NMR Parameters and Structural Predictions

¹¹⁹Sn NMR spectroscopy is a direct and highly sensitive probe of the electronic environment and coordination number of the tin atom. researchgate.net The chemical shift (δ¹¹⁹Sn) is particularly informative, with different ranges corresponding to different coordination geometries. For example, ¹¹⁹Sn chemical shifts can help distinguish between four-, five-, and six-coordinate tin centers. mdpi.com

For instance, in a series of dimethyltin(IV) complexes with 4-(benzylideneamino)benzenesulfonamide, a ¹¹⁹Sn chemical shift of -143.2 ppm was indicative of a six-coordinate tin atom, while shifts of -227.4 ppm and -41.3 ppm suggested five-coordinate geometries for other complexes in the series. mdpi.com In a study of dimethyltin(IV) complexes with thiosemicarbazone ligands, a ¹¹⁹Sn chemical shift of -238.22 ppm was observed. uobasrah.edu.iq The ¹¹⁹Sn NMR chemical shift of a Schiff base compound of dimethyltin was found at -160 ppm. rsc.org

Fluorine-19 (¹⁹F) NMR Applications

For dimethyltin compounds containing fluorine atoms, ¹⁹F NMR spectroscopy is an invaluable tool. aiinmr.comwikipedia.org It provides information on the number and electronic environment of the fluorine atoms in the molecule. thermofisher.com The technique is highly sensitive due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org

¹⁹F NMR has been used to characterize fluorine-bridged dimethyltin(IV) salicylaldoximate derivatives. acs.org In the synthesis of dimethyltin difluoride, ¹⁹F NMR can be used to monitor the progress of the reaction by tracking the incorporation of fluoride (B91410). The large chemical shift dispersion in ¹⁹F NMR helps in resolving signals from different fluorine environments within a molecule. thermofisher.com

Gradient-Enhanced 2D Multinuclear NMR (HMQC, HMBC) for Solution State

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful methods for establishing connectivity between different nuclei in a molecule. uni-regensburg.de Gradient-enhanced versions of these experiments offer improved spectral quality.

For dimethyltin species, ¹H-¹¹⁹Sn HMQC and HMBC experiments are particularly useful for correlating proton signals with the tin nucleus, aiding in the assignment of complex spectra and providing through-bond connectivity information. rsc.orguniversite-paris-saclay.fr These techniques have been instrumental in the solution-state characterization of complex structures, such as a fluorine-bridged dimethyltin(IV) salicylaldoximate derivative and the reaction products of dimethyltin(IV) salicylaldoximate with chiral alcohols. acs.orgexaly.comugent.bedntb.gov.ua ¹H-¹³C HMQC and HMBC experiments are also routinely used to assign the proton and carbon signals unambiguously. researchgate.netuzh.ch

Vibrational Spectroscopy

Vibrational spectroscopy is a fundamental tool for identifying functional groups and probing the local coordination environment of the tin atom in dimethyltin compounds.

Infrared (IR) spectroscopy is instrumental in identifying the characteristic vibrational modes of the bonds connected to the tin atom. The positions of these bands are sensitive to the coordination number and geometry of the tin center.

In dimethyltin compounds, the asymmetric and symmetric Sn-C stretching vibrations are particularly diagnostic. For instance, in dimethyltin dichloride, which features a distorted octahedral geometry in the solid state due to intermolecular associations, the Sn-C symmetric stretching frequency is observed around 520 cm⁻¹. cdnsciencepub.com The infrared spectrum of dimethyltin dihydride shows a strong absorption at 1877 cm⁻¹ attributed to the Sn-H stretching vibration. cdnsciencepub.com The presence of other ligands significantly influences the position of these bands. For example, in dimethyltin(IV) complexes with 2-acetylpyridine (B122185) benzhydrazone, the ν(C=N) band of the azomethine group is observed at 1579 cm⁻¹. pjsir.org In dimethyltin derivatives of phosphorus oxy-acids, the coordination of the oxy-anions to the tin atom leads to characteristic shifts in the P-O stretching frequencies. cdnsciencepub.com

The table below summarizes key IR absorption bands for selected dimethyltin compounds, illustrating the influence of the coordination environment on the vibrational frequencies.

CompoundFunctional GroupWavenumber (cm⁻¹)Reference
Dimethyltin Dihydrideν(Sn-H)1877 cdnsciencepub.com
Dimethyltin Dichlorideν(Sn-C) symmetric~520 cdnsciencepub.com
Dimethyltin(IV) complex with 2-acetylpyridine benzhydrazoneν(C=N) azomethine1579 pjsir.org
Trimethyltin (B158744) Hydroxide (B78521) (in solid state)ν(Sn-O)370 researchgate.net
Trimethyltin Hydroxide (in CCl₄ solution)ν(Sn-O)500-580 researchgate.net

Mössbauer Spectroscopy

Mössbauer spectroscopy provides unique information about the electronic environment of the tin nucleus, including its oxidation state, coordination number, and the symmetry of the electric field around it.

For organotin compounds, ¹¹⁹Sn Mössbauer spectroscopy is a powerful diagnostic tool. The two primary parameters obtained are the isomer shift (δ) and the quadrupole splitting (ΔEQ). The isomer shift is sensitive to the s-electron density at the tin nucleus and can thus indicate the oxidation state of tin. Quadrupole splitting arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient at the nucleus, providing information about the coordination geometry. rsc.org

For instance, dimethyltin dichloride exhibits a significant quadrupole splitting, which is consistent with its distorted octahedral coordination in the solid state. rsc.org In a series of cis-bis{5-[(E)-2-(aryl)-1-diazenyl]quinolin-8-olato}dimethyltin(IV) complexes, the Mössbauer spectra confirmed a distorted cis-octahedral arrangement. tandfonline.comresearchgate.net The magnitude of the quadrupole splitting can be used to distinguish between different coordination geometries. Generally, for four-coordinate tetrahedral dimethyltin(IV) compounds, ΔEQ is in the range of 2.1-2.8 mm/s, while for trans-octahedral compounds, it is typically between 3.5-4.5 mm/s. cdnsciencepub.comresearchgate.net

The following table presents ¹¹⁹Sn Mössbauer data for a selection of dimethyltin compounds, highlighting the correlation between the spectral parameters and the coordination environment of the tin atom.

CompoundIsomer Shift (δ) (mm/s)Quadrupole Splitting (ΔEQ) (mm/s)Proposed GeometryReference
Dimethyltin Dihypophosphite1.264.36trans-Octahedral cdnsciencepub.com
Dimethyltin(IV) 2,6-disubstituted pyridine (B92270) complexes0.894 - 0.9772.21 - 2.53Trigonal bipyramidal researchgate.net
Dimethyltin Dichloride--Distorted Octahedral rsc.org
cis-bis{5-[(E)-2-(aryl)-1-diazenyl]quinolin-8-olato}dimethyltin(IV)--Distorted cis-Octahedral tandfonline.comresearchgate.net

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of dimethyltin compounds and for obtaining structural information through the analysis of their fragmentation patterns. sciex.comsciex.com Due to the often poor volatility of organotin compounds, techniques like electrospray ionization (ESI-MS) are commonly employed. nih.gov

The fragmentation of organotin compounds in a mass spectrometer typically involves the successive loss of the organic substituents from the tin atom. analchemres.orgchemguide.co.uk For dimethyltin species, a common fragmentation pathway is the sequential loss of methyl radicals (•CH₃). researchgate.net For example, in the MS/MS spectrum of the [(CH₃)₂Sn(Ura-H)]⁺ complex, an unusual loss of ethane (B1197151) (C₂H₆) was observed, leading to the [Sn(Ura-H)]⁺ complex. researchgate.net The fragmentation pattern can be complex and is highly dependent on the nature of the other ligands attached to the tin atom. researchgate.net The presence of multiple isotopes of tin results in a characteristic isotopic pattern in the mass spectrum, which aids in the identification of tin-containing fragments.

X-ray Diffraction Crystallography

Single crystal X-ray diffraction analysis has been used to determine the solid-state structures of a wide variety of dimethyltin compounds. tandfonline.comresearchgate.net These studies have revealed a range of coordination numbers and geometries for the tin atom, from distorted tetrahedral to trigonal bipyramidal and octahedral.

For example, the crystal structure of dimethyltin dichloride shows that the tin atom is in a highly distorted tetrahedral environment, approaching octahedral coordination due to strong intermolecular Sn-Cl interactions. rsc.org In the complex [(CH₃)₂(HOC₂H₅)Sn(C₄H₆O₂S₂)Sn(HOC₂H₅)(CH₃)₂], the structure consists of a symmetric dinuclear unit where each tin atom is in a distorted trigonal bipyramidal geometry. jst.go.jp The crystal structure of [Me₂SnCl(AcPyBzh)] also reveals a distorted trigonal bipyramidal environment around the tin(IV) atom. pjsir.org

The table below provides crystallographic data for several dimethyltin compounds, illustrating the diversity of their solid-state structures.

CompoundCrystal SystemSpace GroupKey Bond Lengths (Å)Key Bond Angles (°)Reference
[(CH₃)₂(HOC₂H₅)Sn(C₄H₆O₂S₂)Sn(HOC₂H₅)(CH₃)₂]MonoclinicP2₁/n-- jst.go.jp
[Me₂SnCl(AcPyBzh)]MonoclinicP2(I)/n-- pjsir.org
cis-dichloro-trans-dimethyl-cis-bis(N-methylpyrrolidin-2-one-O)tin(IV)--Sn–Cl: 2.48(1), 2.53(1); Sn–O: 2.32(3), 2.38(3); Sn–C: 2.07(6), 2.08(5)C–Sn–C: 170(2) researchgate.net
Dimethyltin(IV) bis(1-pyrrolidinecarbodithioate)---- acs.org

Single Crystal X-ray Diffraction for Solid-State Structures

Analysis of Coordination Geometries (e.g., cis-octahedral, trigonal bipyramidal, square pyramidal)

The structural diversity of dimethyltin(IV) complexes is largely dictated by the coordination number and geometry around the central tin atom. Spectroscopic and crystallographic studies have revealed various coordination environments, with five- and six-coordinate geometries being particularly common. These geometries are influenced by the nature of the ligands attached to the SnMe₂²⁺ moiety.

Cis-Octahedral Geometry: Six-coordinate dimethyltin(IV) complexes frequently adopt a distorted octahedral geometry. In these arrangements, the two methyl groups can be positioned either opposite to each other (trans-octahedral) or adjacent to each other (cis-octahedral). The cis configuration is often enforced by bidentate ligands. For instance, a series of cis-bis{5-[(E)-2-(aryl)-1-diazenyl]quinolin-8-olato}dimethyltin(IV) complexes, with the general formula Me₂Sn(L)₂, have been synthesized and characterized. researchgate.net Single-crystal X-ray diffraction studies on complexes like Me₂Sn(L²)₂ (where L² is 5-[(E)-2-(4'-methoxyphenyl)-1-diazenyl)quinolin-8-olate) confirmed a distorted cis-octahedral arrangement around the tin atom. researchgate.net The degree of distortion from ideal octahedral geometry is often indicated by the C-Sn-C bond angle.

Trigonal Bipyramidal Geometry: Five-coordinate dimethyltin(IV) compounds commonly exhibit a trigonal bipyramidal geometry. In this arrangement, the two methyl groups typically occupy the equatorial positions to minimize steric hindrance, with the three donor atoms from the ligands defining the rest of the coordination sphere. uu.nl An example includes 1:1 complexes of dimethyltin(IV) dichloride with unsymmetrical tetradentate Schiff base ligands, for which a trigonal bipyramidal geometry was proposed based on spectroscopic data. nih.gov Similarly, hypervalent pentacoordinated dimethyltin complexes derived from 2,6-disubstituted pyridine ligands have been shown by X-ray diffraction analysis to possess a distorted trigonal bipyramidal environment around the tin atom. researchgate.net The geometry is often described as being intermediate between a perfect trigonal bipyramidal and a square pyramidal structure. grafiati.com

Square Pyramidal Geometry: While less common than trigonal bipyramidal, the square pyramidal geometry is also observed in five-coordinate dimethyltin(IV) complexes. In this geometry, the tin atom lies slightly above the basal plane formed by four donor atoms. The fifth coordinating atom occupies the apical position. A notable example is a dimethyltin(IV) complex with a Schiff base derived from 2-amino-3-hydroxypyridine (B21099) and 3,5-dichlorosalicylaldehyde, [Me₂SnL³]. researchgate.net X-ray diffraction analysis of this complex revealed a fivefold C₂NO₂ coordination sphere with a distorted square pyramidal geometry. researchgate.net The specific ligand framework plays a crucial role in determining whether a trigonal bipyramidal or a square pyramidal geometry is favored. grafiati.com

Coordination GeometryCompound/Complex ClassKey Structural FeaturesAnalytical Technique(s)
Cis-Octahedral cis-bis{5-[(E)-2-(aryl)-1-diazenyl]quinolin-8-olato}dimethyltin(IV) researchgate.netSix-coordinate tin center; methyl groups are adjacent.Single-crystal X-ray Diffraction, NMR Spectroscopy researchgate.net
Trigonal Bipyramidal Dimethyltin(IV) dichloride Schiff base complexes nih.govFive-coordinate tin center; methyl groups in equatorial positions.IR, NMR, Mass Spectrometry nih.gov
Trigonal Bipyramidal Hypervalent dimethyltin complexes with 2,6-disubstituted pyridines researchgate.netPentacoordinated tin with Sn-N interaction.X-ray Diffraction, NMR, Mössbauer Spectroscopy researchgate.net
Square Pyramidal Dimethyltin(IV) complex with a Schiff base from 2-amino-3-hydroxypyridine researchgate.netFivefold C₂NO₂ coordination; distorted square pyramidal geometry.X-ray Diffraction Analysis researchgate.net
Determination of Supramolecular Arrangements

Beyond the primary coordination sphere, dimethyltin(IV) species often engage in non-covalent interactions to form extended supramolecular assemblies. These arrangements are primarily dictated by hydrogen bonding, π–π stacking, and weaker intermolecular contacts, which can be elucidated through single-crystal X-ray diffraction.

The nature of the ligands and even subtle changes in molecular conformation can lead to different supramolecular architectures. For instance, in tin-based polymers of the formula {[R₃Sn(CH₃COO)]n}, variations in the O–Sn–O···Sn' torsion angles result in distinct assemblies: a zig-zag chain for the n-butyl derivative and a helical structure for the phenyl derivative. grafiati.com

Furthermore, the removal and re-addition of solvent or guest molecules can induce reversible structural transformations within these assemblies. researchgate.net The dehydration of [Me₂Sn(btec)₀.₅(bipy)]₂·H₂O leads to an anhydrous form, [Me₂Sn(btec)₀.₅(bipy)]₂, which exhibits a different, though related, one-dimensional structure. This process demonstrates the dynamic nature of these supramolecular systems. researchgate.net In other cases, π–π stacking interactions, with distances around 3.8 Å, contribute significantly to the cohesion of the crystal lattice, as seen in the phenanthroline-containing complex [Me₂Sn(btec)₀.₅(phen)]. researchgate.net

Supramolecular MotifCompound SystemDriving InteractionsConsequence
1D Coordination Polymer Dimethyltin carboxylates with 1,2,4,5-benzenetetracarboxylic acid researchgate.netCoordination bonds, Hydrogen bonding (O–H···O), π–π stackingFormation of ditin macrocycles and extended chains. researchgate.net
Helical/Zig-Zag Chains Triorganotin acetates grafiati.comVariation in O–Sn–O···Sn' torsion anglesControl over the 1D polymer conformation (helical vs. zig-zag). grafiati.com
Reversible Host-Guest Assembly [Me₂Sn(btec)₀.₅(bipy)]₂·H₂O researchgate.netHydrogen bonding with lattice waterReversible de-/rehydration leads to structural transformation. researchgate.net

Diffuse Reflectance Spectroscopy

Diffuse Reflectance Spectroscopy (DRS), particularly in the UV-Visible range, is a powerful non-destructive technique for analyzing the optical properties and electronic structure of solid-state materials, including dimethyltin compounds. azonano.com Unlike transmission spectroscopy, which is suitable for transparent solutions, DRS measures the light that is diffusely reflected from a sample's surface, making it ideal for studying powdered or opaque solids. universallab.org

This technique is particularly useful for probing the coordination environment of the tin atom. universallab.org The electronic transitions within the complex, which are sensitive to the coordination number, symmetry, and the nature of the ligands, can be observed in the diffuse reflectance spectrum. For instance, in a study of hypervalent tin(IV) compounds with azo/azomethine tridentate ligands, DRS was used to analyze the solid-state absorption properties. researchgate.net The spectra revealed that changes in the coordination number of the tin atom, such as from five to six, resulted in hypsochromic (blue) shifts of the absorption bands associated with the π-conjugated ligands. researchgate.net

The process involves irradiating a solid sample (often a powder) with light over a range of wavelengths. The scattered light is collected by an integrating sphere to ensure that reflections from all directions are measured. universallab.org The resulting spectrum plots reflectance versus wavelength. This data can be converted using the Kubelka-Munk function, F(R) = (1-R)² / 2R (where R is the reflectance), to obtain a spectrum that is analogous to an absorbance spectrum. This allows for the determination of properties like the band gap energy of solid-state dimethyltin materials.

By analyzing the position and shape of the absorption bands, DRS provides valuable insight into the electronic structure and the local coordination geometry of the tin center in the solid state, complementing data obtained from single-crystal X-ray diffraction and solid-state NMR. universallab.orgresearchgate.net

Coordination Chemistry of Dimethyltin Species

Ligand Design and Coordination Modes

The interaction between dimethyltin(II) and various donor atoms, particularly nitrogen, sulfur, and oxygen, gives rise to a wide array of molecular architectures with distinct structural features.

Nitrogen and sulfur donor ligands play a crucial role in the coordination chemistry of organotin compounds. Schiff bases derived from the condensation of S-benzyldithiocarbazate with aldehydes like indol-3-carboxylaldehyde, thiophene-2-aldehyde, and furfuraldehyde react with dimethyltin (B1205294) dichloride to form complexes. researchgate.net These ligands behave as mononegatively charged bidentate species, coordinating to the tin(IV) atom through the thiosulfur and the azomethine nitrogen. researchgate.net The geometry of these complexes is influenced by the nature of the R groups on the tin atom. researchgate.net

Similarly, thiosemicarbazone ligands derived from piperazine-1-carbaldehyde and various thiosemicarbazides form six-coordinate dimethyltin(IV) complexes. uobasrah.edu.iq In these complexes, the ligand coordinates to the tin atom through the sulfur and azomethine nitrogen atoms. uobasrah.edu.iq The study of these complexes is significant due to the biological importance associated with ligands containing nitrogen and sulfur donor atoms. chemijournal.com

The coordination chemistry of ligands containing both "hard" donor atoms like nitrogen and oxygen, and "soft" donor atoms like sulfur, has been a subject of interest. uobasrah.edu.iq The diversity in coordination modes of these N,S-donor ligands leads to the formation of organotin complexes with varied geometries and potential applications. researchgate.netchemijournal.com

Table 1: Coordination of Dimethyltin(IV) with N,S-Donor Ligands
Ligand TypeCoordination ModeResulting GeometryReference
Schiff bases from S-benzyldithiocarbazateBidentate (S, N)Varies with R groups on Sn researchgate.net
Thiosemicarbazones from piperazine-1-carbaldehydeBidentate (S, N)Six-coordinate uobasrah.edu.iq

A series of dimethyltin(IV) complexes with 5-[(E)-2-(aryl)-1-diazenyl]quinolin-8-olate ligands have been synthesized and structurally characterized. researchgate.nettandfonline.com These ligands, derived from 5-[(E)-2-(aryl)-1-diazenyl)quinolin-8-ol (LH), react with dimethyltin dichloride in different molar ratios to yield two types of complexes: cis-bis{5-[(E)-2-(aryl)-1-diazenyl]quinolinolato}dimethyltin(IV), Me2Sn(L)2, and chloro{5-[(E)-2-(aryl)-1-diazenyl]quinolinolato}dimethyltin(IV), Me2SnCl(L). researchgate.nettandfonline.com

The Me2Sn(L)2 complexes exhibit a distorted cis-octahedral geometry around the tin atom. researchgate.netresearchgate.net In contrast, the Me2SnCl(L) complexes adopt a distorted trigonal bipyramidal coordination geometry. researchgate.nettandfonline.com X-ray diffraction studies of specific complexes, such as Me2Sn(L2)2 (where L2 = 5-[(E)-2-(4'-methoxyphenyl)-1-diazenyl)quinolin-8-olate) and Me2SnCl(L3)·C7H8 (where L3 = 5-[(E)-2-(4'-ethoxyphenyl)-1-diazenyl)quinolin-8-olate), have confirmed these geometries. researchgate.nettandfonline.com Spectroscopic techniques, including 1H, 13C, and 119Sn NMR in solution, as well as IR and 119Sn Mössbauer spectroscopy in the solid state, have been employed to characterize these complexes. researchgate.nettandfonline.com

Table 2: Structural Features of Dimethyltin(IV) 5-[(E)-2-(aryl)-1-diazenyl]quinolin-8-olate Complexes
Complex TypeMolar Ratio (Ligand:Sn)Coordination GeometryExampleReference
Me2Sn(L)22:1Distorted cis-octahedralMe2Sn(L2)2 researchgate.nettandfonline.com
Me2SnCl(L)1:1Distorted trigonal bipyramidalMe2SnCl(L3)·C7H8 researchgate.nettandfonline.com

Multidentate Schiff bases are versatile ligands that can form stable complexes with a variety of metal ions, including tin. scirp.org The coordination of these ligands often enhances the biological activity of the resulting compounds. researchgate.net Dimethyltin(IV) complexes with Schiff bases derived from 2-amino-3-hydroxypyridine (B21099) and substituted salicylaldehydes have been synthesized, exhibiting a five-fold coordination with a distorted square pyramidal geometry. researchgate.net

In some cases, the reaction of dimethyltin oxide with α-amino acids and 2-hydroxy-4-methoxybenzophenone leads to the formation of organotin compounds with a biogenic Schiff base skeleton. researchgate.netrsc.org For example, a glycine-derived Schiff base forms a hexacoordinated dimethyltin(IV) compound with a tridentate chelating ONO donor set. researchgate.netrsc.org However, analogous reactions with L-isoleucine and L-methionine resulted in the formation of precursors that crystallized as solvent-mediated Sn4O4 ladders, with the Schiff base ligands bound to the terminal tin atoms only through the carboxylate moiety. researchgate.netrsc.org This highlights the influence of the amino acid side chain on the final structure of the complex.

The bonding in these complexes is typically confirmed through various spectroscopic methods. For instance, in the 1H-NMR spectra of dimethyltin(IV) Schiff base complexes, the downfield shift of the azomethine (HC=N) proton signal indicates the coordination of the azomethine nitrogen to the tin atom. nih.gov

Carboxylate ligands exhibit a remarkable diversity in their coordination modes with organotin(IV) compounds, leading to the formation of various structural motifs, including discrete molecules, coordination polymers, and supramolecular assemblies. nih.gov The coordination behavior is influenced by factors such as the nature of the carboxylate ligand and the reaction conditions, like pH. acs.orgnih.gov

Hydrothermal reactions of dimethyltin dichloride with tetratopic 1,2,4,5-benzenetetracarboxylic acid (H4btec) under controlled pH conditions have yielded a series of dimethyltin carboxylates with different structural dimensionalities. acs.orgnih.gov At a pH that allows for partial deprotonation of the carboxylic acid, a three-dimensional framework can be formed, assisted by the bridging bidentate (μ2) mode of the carboxylate groups. acs.org In other instances, one-dimensional motifs with eight-coordinated tin atoms are formed, facilitated by the anisobidentate character of the carboxylate groups. acs.orgnih.gov The flexibility of the carboxylate coordination, ranging from monodentate to various bridging modes, is a key factor in the construction of these diverse architectures. ajol.infowikipedia.org

The reaction of (n-Bu3Sn)2O with pyridine (B92270) dicarboxylic acids can lead to the formation of one- and two-dimensional coordination polymers, where the structure is directed by the orientation of the coordinating units on the ligand. acs.org These studies underscore the rich structural chemistry of organotin carboxylates. acs.orgresearchgate.net

Table 3: Coordination Modes of Carboxylate Ligands in Dimethyltin Complexes
Coordination ModeDescriptionResulting StructureReference
Bridging bidentate (μ2)The carboxylate group bridges two tin centers.3D framework acs.org
AnisobidentateThe two oxygen atoms of the carboxylate group coordinate to the same tin center with unequal bond lengths.1D motif acs.orgnih.gov
Multisite coordinationLigands with multiple carboxylate groups coordinate to multiple tin centers.1D and 2D coordination polymers acs.org

Complexation with Biomolecules and Related Ligands

The interaction of dimethyltin(II) with biomolecules, particularly DNA constituents, is of significant interest due to the potential biological implications of organotin compounds.

Potentiometric studies have been conducted to investigate the interaction of dimethyltin(IV) with various DNA constituents, including inosine (B1671953), adenosine, uracil, and their monophosphate derivatives. researchgate.net These studies reveal the formation of 1:1 and 1:2 complexes between dimethyltin(IV) and these biomolecules. researchgate.net The binding sites and the stability of these complexes in solution have been determined. researchgate.netnih.gov

The equilibrium constants for the displacement of a coordinated ligand, such as N,N,N',N'-tetraethylethylenediamine (Et4en), from a dimethyltin(IV) complex by DNA constituents have been calculated. scielo.org.mx The results indicate that DNA constituents can displace the coordinated amine ligand, with nucleotides like inosine 5'-monophosphate (IMP) and guanosine (B1672433) 5'-monophosphate (GMP) showing high equilibrium constant values. scielo.org.mx This enhanced stability is attributed to the additional electrostatic attraction between the dipositive dimethyltin(IV) ion and the negatively charged phosphate (B84403) group of the nucleotides. scielo.org.mx

These studies provide insights into the potential binding modes of dimethyltin(IV) to nucleic acids, which is crucial for understanding the mechanisms of action of these organometallic compounds in biological systems. researchgate.netscielo.org.mxresearchgate.net

Dipeptide Coordination towards Diorganotin(IV) Moieties

The interaction between diorganotin(IV) compounds, including dimethyltin(IV), and dipeptides is a field of significant interest due to its relevance in understanding the behavior of organotin compounds in biological systems. researchgate.net These studies serve as models for metal-protein interactions. scispace.com

The coordination of dipeptides to diorganotin(IV) moieties typically involves the dipeptide acting as a dianionic tridentate ligand. researchgate.net Spectroscopic studies, including FT-IR, multinuclear NMR (¹H, ¹³C, and ¹¹⁹Sn), and ¹¹⁹Sn Mössbauer spectroscopy, have been instrumental in elucidating the coordination modes. researchgate.net In many diorganotin(IV) dipeptide complexes, coordination occurs through the carboxylate oxygen (–C(O)O⁻), the amino nitrogen (–NH₂), and the deprotonated peptide nitrogen ((–CO)N⁻). researchgate.net This coordination pattern often results in a distorted trigonal-bipyramidal geometry around the tin atom. researchgate.netajrconline.org In this arrangement, the two organic groups (e.g., methyl groups in dimethyltin) and the peptide nitrogen typically occupy the equatorial positions, while the carboxylate oxygen and the amino nitrogen are in the axial positions. researchgate.netajrconline.org

For instance, in complexes with dipeptides like tyrosyl-phenylalanine, the ligand coordinates as a dianionic tridentate species. researchgate.net However, in triorganotin(IV) derivatives of the same dipeptide, the ligand acts as a monoanionic bidentate, coordinating through the carboxylate and amino groups only. researchgate.net The involvement of the amino group in coordination is confirmed by the lowering of N-H stretching frequencies in the infrared spectra and the appearance of a new band corresponding to the Sn←N bond. scispace.com

Computational studies, such as Density Functional Theory (DFT), have further supported these findings. For di-n-butyltin(IV)-glycyl-valinate, calculations indicate a distorted trigonal bipyramidal geometry with the n-butyl groups and peptide nitrogen in equatorial positions and the amino nitrogen and carboxylate oxygen in axial positions. ajrconline.org The calculated bond lengths and angles are consistent with experimental data for similar diorganotin(IV) derivatives. ajrconline.org

The coordination behavior can also be influenced by the specific dipeptide involved. Studies with aspartic acid-containing dipeptides like glycyl-aspartic acid and aspartyl-glycine have shown that the dimethyltin(IV) cation can promote the deprotonation of the amide nitrogen at a surprisingly low pH. capes.gov.br In these cases, the carboxylate groups act as anchoring points for the metal ion, leading to the formation of stable complexes with a {CO₂⁻, N⁻amide, NH₂} coordination, resulting in a trigonal bipyramidal structure. capes.gov.br

The table below summarizes the coordination modes observed in various diorganotin(IV)-dipeptide complexes.

Dipeptide LigandCoordination ModeGeometry around TinKey Findings
Tyrosyl-phenylalanineDianionic tridentateDistorted trigonal-bipyramidalCoordination via –C(O)O⁻, –NH₂, and (–CO)N⁻. researchgate.net
Glycyl-valinateDianionic tridentateDistorted trigonal-bipyramidalEquatorial n-butyl groups and peptide N; axial amino N and carboxylate O. ajrconline.org
Glycyl-aspartic acidDianionic tridentateTrigonal bipyramidalMetal-promoted deprotonation of amide nitrogen at low pH. capes.gov.br
Aspartyl-glycineDianionic tridentateTrigonal bipyramidalSimilar to Gly-Asp, forming stable complexes in the neutral pH range. capes.gov.br
Glycyl-glycineTridentateTrigonal bipyramidalFirst example of an alkyltin(IV) cation promoting peptide nitrogen deprotonation in aqueous solution. acs.org
Glycyl-histidineTridentateTrigonal bipyramidalSimilar to Gly-Gly, with the carboxylate group acting as an anchor. acs.org

Equilibrium Studies of Dimethyltin Complexes in Solution

Equilibrium studies of dimethyltin(IV) complexes in aqueous solutions provide crucial insights into their speciation and bioavailability. scispace.com Potentiometric titration is a primary technique used to investigate these equilibria, allowing for the determination of stability constants of the complexes formed. nih.govtandfonline.com

Studies on the interaction of dimethyltin(IV) with amino acids and related compounds have shown the formation of 1:1 and 1:2 (organotin:ligand) complexes. nih.gov The stability of these complexes is influenced by the pKa value of the respective ligand. nih.gov For instance, in studies with tyrosine, tryptophan, and phenylalanine, dimethyltin(IV) was found to form three mononuclear 1:1 species: MHL, ML, and MH₋₁L, where M represents the metal ion and L is the amino acid. researchgate.net

In the case of dipeptides, such as glycyl-glycine and glycyl-histidine, complexes with a {COO⁻, N⁻, NH₂} coordination are dominant in the neutral pH range. acs.org These complexes are water-soluble over a wide pH range (2.7–10.5), and importantly, no polymeric species have been detected under experimental conditions. scispace.com However, at a pH above 8.0, the formation of hydroxo species like Me₂Sn(OH)₂ becomes significant. scispace.com

The effect of the solvent on complex formation has also been investigated. For example, studies on dimethyltin(IV) complexes with homopiperazine (B121016) in dioxane-water mixtures revealed that the protonation constants of the ligand and the formation constants of the complexes decrease as the dioxane content increases. tandfonline.com This is attributed to the change in the dielectric constant of the medium. tandfonline.com

Thermodynamic parameters, such as enthalpy (ΔH°) and entropy (ΔS°) of complex formation, can be determined from the temperature dependence of the equilibrium constants. tandfonline.comnih.gov These parameters provide further understanding of the driving forces behind complexation.

The following table presents a summary of equilibrium data for some dimethyltin(IV) complexes.

LigandStoichiometry (Metal:Ligand)Predominant Species (pH range)Key Findings
Amino Acids1:1, 1:2MHL, ML, MH₋₁LStability influenced by ligand pKa. nih.govresearchgate.net
Glycyl-glycine1:1{COO⁻, N⁻, NH₂} coordinated complex (neutral pH)Water soluble; no polymeric species observed. scispace.comacs.org
Glycyl-histidine1:1{COO⁻, N⁻, NH₂} coordinated complex (neutral pH)Similar to Gly-Gly. acs.org
Homopiperazine1:1Protonated (pH 2.4-4.8), Deprotonated (pH ~6.1), Hydrolyzed (pH 7.2-9.8)Formation constants decrease with increasing dioxane content. tandfonline.com
Pyridoxamine (Vitamin B₆)Stepwise formation-Formation constants determined in dioxane-water mixtures. nih.gov

Immobilization and Surface Coordination on Crystalline Silicates

The immobilization of dimethyltin species onto solid supports, particularly crystalline silicates, is an area of growing interest for applications in heterogeneous catalysis. nii.ac.jprsc.org Crystalline silicates, such as layered octosilicate, offer well-defined and regularly arranged surface silanol (B1196071) (SiOH) groups that can serve as anchor points for metal species. nii.ac.jprsc.org

The reaction of dimethyltin dichloride with the surface silanol groups of layered octosilicate leads to the grafting of dimethyltin species onto the silicate (B1173343) layers. rsc.orgrsc.org The formation of Si-O-Sn bonds has been confirmed using solid-state ²⁹Si magic-angle spinning (MAS) NMR spectroscopy. rsc.orgrsc.org X-ray absorption fine structure (XAFS) analysis has shown that the immobilized tin species are four-coordinated, suggesting the formation of well-defined dipodal dimethyltin species on the layer surfaces. rsc.orgrsc.org

The degree of modification of the silanol groups with dimethyltin can be controlled by the amount of dimethyltin dichloride used in the reaction. rsc.orgrsc.org However, studies have shown that the maximum degree of modification is approximately 50%. rsc.orgrsc.org This has been interpreted as an alternating modification of the available reaction sites on the octosilicate surface. rsc.org It is thought that the introduction of a dimethyltin group into one pair of SiOH/SiO⁻ groups causes a narrowing of adjacent pairs, hindering further modification. nii.ac.jp

The successful immobilization of isolated and well-defined dimethyltin species on the surface of layered silicates demonstrates the potential for creating highly active single-metal catalysts with a high density of regularly arranged active sites. rsc.orgrsc.org A comparison with dibutyltin-modified octosilicate suggests that the length of the alkyl group attached to the tin atom can affect the interlayer accessibility of the modified silicate. researchgate.net

This approach of using layered silicates as building blocks and various silylating agents is promising for the precise design of porous materials with tailored porosity and functional groups on their pore surfaces. acs.org

The table below details the findings related to the immobilization of dimethyltin on crystalline silicates.

Silicate SupportPrecursorKey Analytical TechniquesCoordination Environment of SnMaximum Modification
Layered OctosilicateDimethyltin dichloride²⁹Si MAS NMR, XAFSFour-coordinated, dipodal~50%
Layered OctosilicateDibutyltin (B87310) dichloride---

Catalytic Applications and Mechanistic Investigations of Dimethyltin Compounds

Urethane (B1682113) Formation Catalysis

Organotin compounds, including dimethyltin (B1205294) derivatives like dimethyltin dineodecanoate, are widely utilized as catalysts in the production of polyurethanes. patchamltd.com These catalysts are particularly effective in accelerating the reaction between isocyanates and polyols, which is the fundamental linkage-forming reaction in polyurethane synthesis. researchgate.net The selection of the catalyst is crucial as it influences the reaction rate, selectivity between competing reactions (such as the isocyanate-water reaction), and the final properties of the polymer. patchamltd.comadhesivesmag.com Dimethyltin compounds are recognized for their high reactivity in these systems.

The catalytic action of organotin(IV) compounds in urethane formation is generally understood to proceed through one of several proposed mechanisms. The catalytic properties are attributed to the Lewis acidity of the tin atom, which allows it to coordinate with reactants. rsc.org

Lewis Acid Mechanism: This is the most commonly cited mechanism for tin-catalyzed urethane formation. rsc.org In this pathway, the organotin catalyst, acting as a Lewis acid, first coordinates with the carbonyl oxygen of the isocyanate. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. Alternatively, the catalyst can coordinate with the oxygen atom of the alcohol, increasing its nucleophilicity. A termolecular complex involving the catalyst, alcohol, and isocyanate is often proposed as the transition state.

Insertion Mechanism: This mechanism involves three primary steps. rsc.org

An associative exchange occurs where the alcohol coordinates to the tin center, displacing one of the catalyst's original ligands to form a tin alkoxide.

The isocyanate then coordinates to the tin alkoxide and inserts into the Sn-O bond.

A final associative exchange with another alcohol molecule releases the urethane product and regenerates the tin alkoxide, continuing the catalytic cycle. There is evidence suggesting that for organotin carboxylate catalysis of aliphatic isocyanates, the dominant catalytic species is the organotin alkoxide formed in the first step. researchgate.net

Ionic Mechanism: While less commonly detailed for organotin catalysts compared to amine catalysts, an ionic pathway could involve the activation of the reactants to create more ionic character, thereby lowering the activation energy of the reaction. The strong Lewis acidic tin center can polarize the N=C=O group of the isocyanate and the O-H bond of the polyol, facilitating the nucleophilic attack.

The efficiency and dominant pathway can be influenced by factors such as the specific dimethyltin compound used (e.g., dimethyltin dicarboxylates vs. dialkoxides), the nature of the isocyanate and polyol, and the reaction solvent. researchgate.net

In the synthesis of segmented polyurethanes, which are block copolymers, a diisocyanate is often reacted with a short-chain diol or diamine in a process called chain extension. This step is critical for building the hard segment of the polymer, which in turn governs many of the material's final mechanical properties.

Dimethyltin catalysts can play a significant role in accelerating these chain extension reactions. By efficiently catalyzing the reaction between the terminal isocyanate groups of the prepolymer and the hydroxyl or amine groups of the chain extender, they ensure the formation of high molecular weight polymers. rsc.org The high catalytic activity of dimethyltin compounds is advantageous in achieving rapid curing and development of polymer properties. The choice of chain extender and catalyst can significantly influence the final characteristics of the waterborne polyurethane (WPU), such as molecular weight, peel strength, and water resistance. rsc.org

Regioselective Transformations in Organic Synthesis

Beyond polymerization, dimethyltin compounds, particularly dimethyltin dichloride (Me₂SnCl₂), are valuable catalysts for achieving regioselectivity in organic synthesis. They can temporarily coordinate to multifunctional molecules, like diols and sugars, directing subsequent reactions to a specific site.

Dimethyltin dichloride has been successfully employed as a catalyst for the regioselective alkylation of molecules containing a cis-1,2-diol moiety. acs.orgnih.govacs.org This method allows for the selective installation of various alkyl groups (such as benzyl, allyl, and p-methoxybenzyl) onto one of the two adjacent hydroxyl groups. acs.orgnih.gov

The reaction is typically performed at room temperature using dimethyltin dichloride as the catalyst and silver oxide (Ag₂O) as an additive. acs.orgacs.org The catalyst is believed to form a cyclic stannylene acetal (B89532) intermediate with the cis-diol. This intermediate formation activates one of the hydroxyl groups preferentially, allowing the alkylating agent to react at that specific position. This catalytic method is noted for its operational simplicity and avoidance of high temperatures, and it works well for a wide range of substrates including sugars and cyclitols. acs.org

Table 2: Regioselective Alkylation of 1,2-Diols using Dimethyltin Dichloride This table is interactive. You can sort and filter the data.

Substrate Type Alkylating Agent Catalyst System Key Feature Ref.
Sugars (mono- and disaccharides) Benzyl bromide Me₂SnCl₂, Ag₂O High regioselectivity acs.org
Cyclitols (e.g., inositol) Allyl bromide Me₂SnCl₂, Ag₂O Mild, room temperature conditions nih.gov

Carbohydrate chemistry often requires the selective protection of one or more hydroxyl groups among many of similar reactivity. Dimethyltin dichloride has been pioneering as the first catalyst for the highly regioselective protection of hydroxyl groups in unprotected sugars. organic-chemistry.orgnih.govresearchgate.net This catalytic process allows for the monobenzoylation of sugars with high chemical yield and selectivity. organic-chemistry.orgnih.gov

The regioselectivity is governed by the stereochemical relationship among the sugar's hydroxyl groups, with the most accessible hydroxyl group being preferentially functionalized. organic-chemistry.orgresearchgate.net For instance, with most substrates, benzoylation occurs predominantly at a 1,2-diol moiety. organic-chemistry.org This catalytic approach is a significant advancement over traditional methods that require stoichiometric amounts of often hazardous organotin reagents. organic-chemistry.org The ability to directly manipulate unprotected sugars in this manner opens new avenues for the efficient synthesis of complex carbohydrate-based molecules. organic-chemistry.org

Carbon Dioxide Activation and Utilization

The activation and subsequent conversion of carbon dioxide (CO₂), a thermodynamically stable and kinetically inert molecule, into value-added chemicals is a critical area of sustainable chemistry. nih.govencyclopedia.pub Divalent tin compounds, including dimethyltin species, have emerged as effective catalysts in this field, particularly for the electrochemical reduction of CO₂. The process of activation generally involves the interaction of the CO₂ molecule with the catalyst's active sites. Due to the difference in polarity between its oxygen and carbon atoms, the CO₂ molecule is ambiphilic. nih.gov On electron-rich metal centers, activation often occurs through the transfer of electrons from the metal's d-orbitals to the antibonding π* orbital of the CO₂ molecule, leading to a bent, activated CO₂δ- species. encyclopedia.pub

Tin-based catalysts have demonstrated significant promise for CO₂ reduction to various products. rsc.org Research has shown that tin catalysts can facilitate the conversion of CO₂ into formate (B1220265), a widely used chemical intermediate, with high efficiency. nottingham.ac.ukresearchgate.net In some systems, tin microparticles supported on nanotextured carbon structures act as electrocatalysts where the interaction between the tin and the carbon support is crucial for the efficient transfer of electrons to the CO₂ molecules. nottingham.ac.uk

Mechanistic studies suggest that the catalytic cycle involves the adsorption and activation of CO₂ on the tin surface, followed by a series of proton and electron transfer steps to yield the final product. For example, the electrochemical reduction to formate on tin electrodes is a prominent pathway. Furthermore, sophisticated tin-based electrocatalysts have been developed that can achieve C-C bond formation, leading to more complex products like ethanol (B145695) with high selectivity. researchgate.net One proposed pathway involves dual active centers of tin and oxygen atoms that adsorb different intermediates, thereby promoting the coupling reaction. researchgate.net Inexpensive Sn(II) salts can also serve as precursors for the electrodeposition of highly active and selective cathode materials for CO₂ reduction to carbon monoxide (CO). nih.gov

Electrochemical Reduction of CO₂ with Tin-Based Catalysts
Catalyst SystemPrimary ProductKey FindingReference
Sn microparticles on nanotextured carbonFormateCatalyst activity increases during use due to breakdown into nanoparticles, enhancing active sites. nottingham.ac.uk
SnS₂ nanosheets and single Sn atoms on 3D carbonEthanolAchieves ~82.5% selectivity for ethanol via a proposed formyl-bicarbonate coupling pathway. researchgate.net
Electrodeposited Sn from Sn(II) triflateCarbon Monoxide (CO)Highly active and robust platform for CO evolution with high current densities at low overpotentials. nih.gov

Role as Industrial Catalysts and Precursors

Dimethyltin compounds serve pivotal roles in various industrial applications, both as direct catalysts and as essential precursors for other catalytic and stabilizing materials. google.comtib-chemicals.com Dimethyltin dichloride, a key intermediate, is widely used in the synthesis of methyltin heat stabilizers for polyvinyl chloride (PVC). google.comsongwon.com These stabilizers are crucial for preventing the thermal degradation of PVC during processing.

In the polymer industry, dimethyltin compounds are employed as catalysts in the production of polyurethanes, coatings, paints, and adhesives. tib-chemicals.com They are recognized for their high reactivity, which promotes rapid and complete polymerization and curing. tib-chemicals.com This efficiency enhances product quality, improves mechanical properties like hardness and adhesion in coatings, and reduces production costs. tib-chemicals.com For instance, dimethyltin dineodecanoate is a specific example of a methyltin catalyst used in these applications. tib-chemicals.com

Furthermore, dimethyltin compounds are significant precursors for creating advanced materials. They are used as starting materials for developing electrically conductive thin films and for glass coatings that offer surface protection. songwon.com For example, dimethyltin dichloride can be used to deposit thin films of tin oxides (SnO and SnO₂) via processes like chemical vapor deposition. nih.govresearchgate.net Tin oxides are valuable materials with applications in gas sensors, solar cells, and as catalyst supports. nih.gov The conversion of dimethyltin compounds, such as dimethyltin oxide, to these materials provides a route to high-purity functional oxides. google.com

Industrial Applications of Dimethyltin Compounds
Compound/ProductApplicationFunctionReference
Dimethyltin DichloridePVC StabilizationPrecursor for methyltin heat stabilizers. google.comsongwon.com
Dimethyltin DichloridePolyurethane ProductionCatalyst for polymerization. songwon.com
Methyltin Catalysts (general)Coatings, Paints, AdhesivesCuring agent, improves hardness and adhesion. tib-chemicals.com
Dimethyltin DichlorideGlass Coating / Thin FilmsPrecursor for depositing protective or conductive tin oxide layers. songwon.com
Dimethyltin OxideMaterial SynthesisCan be converted to other organotin compounds or tin oxides. google.com

Heterogeneous Catalysis via Immobilized Dimethyltin Species

The immobilization of homogeneous catalysts onto solid supports is a key strategy to combine the high activity and selectivity of molecular catalysts with the practical advantages of heterogeneous systems, such as easy separation and recyclability. nih.gov Dimethyltin species have been successfully immobilized on crystalline silicate (B1173343) supports to create well-defined, single-site heterogeneous catalysts. rsc.orgrsc.org

One notable example involves grafting dimethyltin species onto the layered surfaces of a two-dimensional crystalline silica (B1680970) known as layered octosilicate. rsc.orgrsc.org In this process, dimethyltin dichloride reacts with the surface silanol (B1196071) (Si-OH) groups of the silicate layers. rsc.orgrsc.org This reaction forms stable covalent Si-O-Sn bonds, resulting in the bidentate ("dipodal") immobilization of isolated dimethyltin units on the support surface. rsc.orgrsc.org The regularity of the crystalline support allows for a high density of uniformly arranged active sites. rsc.org

Spectroscopic and analytical techniques have confirmed the structure of these immobilized species. For instance, X-ray absorption fine structure (XAFS) analysis shows the presence of four-coordinated Sn species, consistent with the dipodal grafting. rsc.org The degree of surface modification with dimethyltin groups can be controlled by adjusting the amount of dimethyltin dichloride used in the synthesis. rsc.orgrsc.org However, studies have shown a maximum modification degree of approximately 50-56%, which is interpreted as an alternating arrangement of the dimethyltin groups on the available reaction sites of the octosilicate. rsc.orgrsc.org This precise control over the catalyst's local environment is crucial for understanding catalytic mechanisms and improving performance. rsc.org These materials demonstrate the potential for developing highly active single-metal heterogeneous catalysts on high-surface-area supports. rsc.org

Immobilization of Dimethyltin on Layered Octosilicate
Precursor Added (mmol)Resulting Sn/Si Molar RatioCalculated Degree of Sn ModificationReference
0.10.0312% rsc.org
0.250.0832% rsc.org
0.50.1352% rsc.org
10.00.1456% rsc.org

Theoretical and Computational Chemistry of Dimethyltin Species

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a principal tool for investigating the properties of stannylenes, offering a balance between computational cost and accuracy. acs.orgnih.gov Systematic computational studies on a range of stannylene derivatives, including dimethylstannylene, have been performed to understand their electronic structures, geometries, and energetic properties. acs.orgnih.gov These studies often employ various functionals, such as BLYP, B3LYP, and BHLYP, to gauge the reliability of the theoretical predictions. acs.org

The molecular structure of dimethyltin(II) has been determined through geometry optimization calculations. acs.org These calculations consistently predict a singlet ground state (¹A₁) with C₂ᵥ symmetry. acs.org The optimization is performed to find the minimum energy conformation on the potential energy surface. cp2k.orguctm.edu

The key geometrical parameters for dimethyltin(II), including the Sn-C bond length and the C-Sn-C bond angle, have been calculated using different DFT functionals. acs.org The results show a dependency on the chosen functional, which is typical for such calculations. acs.org For instance, the B3LYP functional, which incorporates a portion of the exact Hartree-Fock exchange, is widely used for such systems. acs.org

Table 1: Optimized Geometrical Parameters for the Singlet Ground State (¹A₁) of Dimethyltin(II) acs.org
ParameterBLYPB3LYPBHLYP
Sn-C Bond Length (Å)2.2132.1882.167
C-Sn-C Bond Angle (°)94.795.596.4
C-H Bond Length (Å)1.0961.0921.088
Sn-C-H Bond Angle (°)114.9115.1115.4

Harmonic frequency calculations are crucial for characterizing the nature of stationary points found during geometry optimization, ensuring that the structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). nih.govuctm.edu These calculations also provide zero-point vibrational energies (ZPVE) and predict the infrared (IR) spectrum of the molecule. nih.gov For dimethyltin(II), the vibrational frequencies have been computed, with the results indicating a stable minimum for the optimized C₂ᵥ geometry. acs.orgnih.gov

Table 2: B3LYP/DZP++ Harmonic Vibrational Frequencies (cm⁻¹) for Dimethyltin(II) acs.org
SymmetryAssignmentFrequency (cm⁻¹)
a₁CH₃ symmetric stretch3006
b₂CH₃ asymmetric stretch3080
a₁CH₃ symmetric deformation1204
b₂CH₃ asymmetric deformation1425
a₁Sn-C symmetric stretch547
b₂Sn-C asymmetric stretch571
a₁C-Sn-C bend (scissoring)164

Conceptual DFT provides a framework to quantify chemical reactivity through various descriptors derived from the response of a system's energy to a change in the number of electrons. unab.clscielo.org.mx Key global reactivity descriptors include the vertical ionization energy (I), vertical electron affinity (A), chemical potential (μ), chemical hardness (η), global softness (S), and electrophilicity index (ω). scielo.org.mxresearchgate.net The ionization potential and electron affinity can be related to the energies of the frontier molecular orbitals. arxiv.org These descriptors for dimethyltin(II) can be calculated from the energetic data provided by DFT studies. acs.org

Chemical Potential (μ) : μ ≈ -(I + A)/2

Chemical Hardness (η) : η ≈ (I - A)

Global Softness (S) : S = 1/η

Electrophilicity Index (ω) : ω = μ²/2η

Table 3: Conceptual-DFT Based Reactivity Descriptors (in eV) for Dimethyltin(II) Calculated from B3LYP/DZP++ Data acs.org
DescriptorValue (eV)
Vertical Ionization Energy (I)7.86
Vertical Electron Affinity (A)0.70
Chemical Potential (μ)-4.28
Chemical Hardness (η)7.16
Global Softness (S)0.14
Electrophilicity Index (ω)1.28

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals of a system into localized orbitals that correspond to the familiar Lewis structure concepts of chemical bonds and lone pairs. gaussian.com This analysis provides insights into charge distribution and donor-acceptor interactions within the molecule. southampton.ac.uk For dimethyltin(II), NBO analysis has been performed to determine the natural charges on the tin and carbon atoms. acs.org The analysis reveals a significant positive charge on the tin atom and a corresponding negative charge on the carbon atoms, highlighting the polar nature of the Sn-C bonds. acs.org

Table 4: Natural Charges on Dimethyltin(II) from NBO Analysis (B3LYP/DZP++) acs.org
AtomNatural Charge (e)
Sn+0.65
C-0.97

The Quantum Theory of Atoms in Molecules (AIM) is another method used to analyze chemical bonding by examining the topology of the electron density. While AIM studies have been conducted on related heavier group 14 analogues to investigate bonding characteristics researchgate.netresearchgate.net, a specific, detailed AIM analysis for the dimethyltin(II) molecule was not found in the primary literature surveyed for this article. Such an analysis would typically be used to characterize the nature of the Sn-C bond by locating bond critical points and analyzing the properties of the electron density at these points.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic properties and chemical reactivity. ku.edu.npwuxiapptec.com The energy of the HOMO is related to the ionization potential and the molecule's ability to donate electrons, while the LUMO energy relates to the electron affinity and the ability to accept electrons. ku.edu.np The HOMO-LUMO energy gap is a critical parameter that indicates the kinetic stability of the molecule. scispace.com

A key aspect of stannylene chemistry is the energy difference between the lowest singlet (S₀) and triplet (T₁) states. For dimethyltin(II), the singlet state is the ground state, and the energy gap to the first triplet state (ΔE(S-T)) is significant. acs.orgnih.gov This gap is directly influenced by the HOMO-LUMO separation. In the singlet state, the HOMO is a lone pair orbital primarily located on the tin atom, and the LUMO is an empty p-orbital, also on the tin atom. The excitation of an electron from the HOMO to the LUMO leads to the triplet state configuration.

Table 5: Calculated Energetic Properties (in eV) Related to Frontier Orbitals of Dimethyltin(II) acs.org
PropertyBLYPB3LYPBHLYP
Adiabatic Ionization Energy (I)7.737.868.00
Adiabatic Electron Affinity (A)0.620.700.58
Singlet-Triplet Gap (ΔE(S-T))1.181.381.58

The relatively large singlet-triplet gap indicates that dimethyltin(II) is a ground-state singlet species with considerable stability against thermal excitation to the more reactive triplet state. acs.org

Computational Insights into Catalytic Mechanisms

Computational catalysis has become an indispensable tool for elucidating the complex mechanisms of catalytic reactions involving organotin compounds. numberanalytics.com Density Functional Theory (DFT) is a prominent quantum mechanical method employed to model and predict the behavior of catalysts, providing detailed information on their electronic structure, reactivity, and the intricate steps of catalytic cycles. numberanalytics.commtu.edu By simulating reaction pathways, researchers can identify transition states, calculate activation energies, and understand the role of various intermediates, which is crucial for designing more efficient and selective catalysts. numberanalytics.comrsc.org

The catalytic cycle of a hypothetical reaction involving a dimethyltin(II) species might be investigated by modeling the following key steps:

Reactant Complex Formation: The initial interaction and binding of the reactants to the dimethyltin(II) catalytic center.

Transition State: The highest energy point along the reaction coordinate, which determines the reaction rate.

Intermediate Formation: The generation of transient species along the reaction pathway.

Product Release and Catalyst Regeneration: The final steps where the product dissociates, and the catalyst is regenerated for the next cycle.

Computational models can also explore the impact of solvent effects and the addition of co-catalysts or additives, such as fluoride (B91410) ions in reactions involving dialkylstannylene acetals, providing a comprehensive understanding of the entire catalytic system. acs.org

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational techniques used to predict the preferred orientation of one molecule to another when they form a stable complex. derpharmachemica.com These methods are particularly valuable in understanding the interactions between dimethyltin(II) compounds and biological macromolecules or other chemical entities. researchgate.netmdpi.com

In a typical molecular docking study, the three-dimensional structure of the dimethyltin(II) compound (the ligand) and the target molecule (the receptor) are used. mdpi.com Algorithms then explore various possible binding conformations of the ligand within the active site of the receptor, calculating a score to estimate the binding affinity. derpharmachemica.com This process can identify key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex. researchgate.net

For dimethyltin(IV) complexes, docking studies have been performed to understand their binding interactions with enzymes and DNA. researchgate.netnih.gov For example, the interaction of dimethyltin(IV) with a dinucleotide triphosphate duplex, mimicking DNA, was studied using the semiempirical PM3 method, which showed that the tin moiety could bind to adjacent phosphate (B84403) oxygen atoms, often mediated by water molecules. researchgate.net Similarly, docking studies have been employed to investigate the antidiabetic potential of certain heterocyclic compounds by examining their binding modes in the active sites of relevant enzymes. researchgate.net

Table 1: Key Parameters in Molecular Docking Studies

ParameterDescriptionRelevance to Dimethyltin(II) Studies
Binding Affinity The strength of the interaction between the ligand and the receptor, often expressed as a binding energy (e.g., in kcal/mol).Predicts the stability of the complex formed between a dimethyltin(II) compound and its target.
Binding Pose The predicted orientation and conformation of the ligand within the receptor's binding site.Elucidates the specific atoms and functional groups of the dimethyltin(II) compound involved in the interaction.
Intermolecular Interactions The various non-covalent forces (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) between the ligand and the receptor.Identifies the key forces driving the binding of the dimethyltin(II) compound to its target.
Scoring Function A mathematical function used to estimate the binding affinity for a given binding pose.Ranks different dimethyltin(II) derivatives or binding modes based on their predicted affinity.

Theoretical Spectral Analysis (Vibrational, UV-Vis, NMR)

Theoretical calculations are frequently used to predict and interpret the spectroscopic properties of molecules, including vibrational (FT-IR and Raman), electronic (UV-Vis), and nuclear magnetic resonance (NMR) spectra. ripublication.comscielo.org.za These theoretical spectra, when compared with experimental data, provide a robust method for structural elucidation and the assignment of spectral features. science.gov

Vibrational Spectroscopy: Density Functional Theory (DFT) calculations, often using functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), are employed to compute the harmonic vibrational frequencies. ripublication.comresearchgate.net The calculated frequencies and intensities for both IR and Raman spectra help in assigning the observed experimental bands to specific vibrational modes of the molecule. scielo.org.za For dimethyltin(IV) complexes, theoretical vibrational analysis has been used to substantiate the molecular structures. researchgate.nettandfonline.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the standard method for calculating the electronic absorption spectra of molecules. globalresearchonline.net This approach can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions (e.g., π → π* or n → π*). globalresearchonline.net For instance, TD-DFT calculations can be performed to investigate the UV-Vis spectra of dimethyltin (B1205294) compounds in different phases, such as the gas phase or in a solvent. ripublication.com

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts (¹H and ¹³C). scielo.org.zaglobalresearchonline.net These calculations provide theoretical chemical shift values that can be compared with experimental data to confirm the structure of a compound. nih.gov For di- and trimethyltin(IV) derivatives, DFT calculations of spin-spin coupling constants, such as ¹J(¹¹⁹Sn, ¹³C) and ²J(¹¹⁹Sn, ¹H), have been shown to be in good agreement with experimental values, serving as a valuable tool for structural determination. nih.gov The inclusion of solvent effects in these calculations can further improve the accuracy of the predicted NMR parameters. nih.gov

Table 2: Theoretical Methods for Spectral Analysis

Spectroscopic TechniqueTheoretical MethodInformation ObtainedApplication to Dimethyltin(II)
Vibrational (FT-IR, Raman) DFT (e.g., B3LYP)Vibrational frequencies, IR intensities, Raman activities.Assignment of Sn-C and Sn-ligand stretching and bending modes.
Electronic (UV-Vis) TD-DFTElectronic transition energies, oscillator strengths, λmax.Prediction of electronic absorption bands and understanding of electronic structure.
Nuclear Magnetic Resonance (NMR) GIAOChemical shifts (e.g., ¹H, ¹³C, ¹¹⁹Sn), spin-spin coupling constants.Structural elucidation and confirmation of coordination environment around the tin atom. nih.gov

Environmental Transformation Pathways of Dimethyltin Species

Speciation and Distribution in Environmental Compartments

Dimethyltin (B1205294) is found in various environmental media, including water, sediment, soil, and the atmosphere. Its presence can be attributed to the degradation of more complex organotins, such as tributyltin (TBT), the environmental methylation of inorganic tin, and direct anthropogenic inputs, such as leaching from polyvinyl chloride (PVC) products. iwaponline.comcdc.govcanada.capublications.gc.ca

In aquatic systems, dimethyltin compounds dissociate, and the resulting dimethyltin cation, (CH₃)₂Sn²⁺, can exist as a hydrated species or form complexes with other available ligands, such as chloride ions in seawater. canada.ca The speciation is influenced by environmental factors like pH. nih.govresearchgate.net For instance, in the environmentally relevant pH range of 5–9, the neutral hydroxide (B78521) species, (CH₃)₂Sn(OH)₂, is the predominant form. cdc.gov

Dimethyltin is widespread in the global environment, detected in freshwater, seawater, and sediment. iwaponline.comcanada.ca Studies in Canada have found dimethyltin in approximately 10% of water samples analyzed. canada.ca Concentrations can vary significantly depending on the proximity to sources. For example, while many samples may be below the detection limit, concentrations in Canadian freshwater have been observed as high as 320 ng Sn/L. canada.ca In the upper Yangtze River Estuary, the average concentration of DMT was reported as 72.9 ng Sn/L. frontiersin.org In contrast, it was not detected in 70 seawater samples from a Canadian study. canada.ca It has also been detected in drinking water, likely due to leaching from PVC distribution pipes. cdc.govrivm.nl

In the atmosphere, dimethyltin has been identified in the gas phase, in aerosol particles, and in bulk precipitation. psu.edu One study in NE-Bavaria, Germany, found dimethyltin in aerosols at concentrations up to 500 pg Sn/m³. dcu.ie

Table 1: Reported Concentrations of Dimethyltin in Various Environmental Compartments
Environmental CompartmentLocationReported Concentration Range (as ng Sn/L or ng Sn/m³)Reference
Fresh Water (General)CanadaUp to 320 ng Sn/L; Mean: 92 ng Sn/L canada.ca
Fresh Water (River)Welland River, ON, Canada (downstream from PVC plant)59.3 ng/L (as dimethyltin) canada.ca
Fresh Water (River Estuary)Upper Yangtze River Estuary, ChinaAverage: 72.9 ng Sn/L frontiersin.org
Drinking Water (Tap)Canada (from homes with PVC pipes)0.5–6.5 ng Sn/L cdc.gov
Atmosphere (Aerosols)NE-Bavaria, Germany<500 pg Sn/m³ dcu.ie

Organometallic Transmethylation Reactions

Transmethylation is an important environmental process where an alkyl group is transferred from one metallic or metalloid species to another. Such reactions can significantly alter the mobility, toxicity, and fate of the metals involved. dcu.ie

Dimethyltin can act as a methylating agent, transferring one of its methyl groups to other heavy metals. A significant example of this is the methylation of inorganic mercury (Hg(II)). rsc.org Studies have shown that dimethyltin chloride is a potent methylator of Hg(II) in aquatic environments. rsc.org This reaction is a non-enzymatic, abiotic process. rsc.org

The reaction can be represented as: (CH₃)₂Sn²⁺ + Hg²⁺ → CH₃Sn³⁺ + CH₃Hg⁺

The rate of this transmethylation reaction is influenced by environmental conditions. Research indicates that the highest reaction rates occur at elevated pH and require the presence of chloride ions, suggesting this pathway may be particularly relevant in marine and estuarine environments. rsc.org This process is environmentally significant as it converts inorganic mercury into the more toxic and bioaccumulative methylmercury (B97897) (CH₃Hg⁺). dcu.ie The investigation of this reaction has been facilitated by analytical techniques such as Capillary Zone Electrophoresis (CZE) and Nuclear Magnetic Resonance (NMR) spectroscopy, which allow for the simultaneous monitoring of reactants and products. dcu.iedcu.ie

Degradation Pathways and Persistence

The persistence of dimethyltin in the environment is determined by the rate of its degradation, which occurs through both abiotic and biotic pathways. The primary degradation mechanisms involve the breaking of the tin-carbon bond. cdc.gov

Abiotic degradation is driven mainly by ultraviolet (UV) irradiation (photolysis). cdc.govdcceew.gov.au The photodegradation of dimethyltin in water can be rapid, with one study estimating a half-life of approximately 300 hours. dcu.ie Another study found that the rate of photodegradation is pH-dependent, with the degradation rate sequence for methyltins being trimethyltin (B158744) (TMT) < dimethyltin (DMT) < monomethyltin (MMT). nih.gov This research also identified an intermediate product of dimethyltin photodegradation, methyloltin, and noted that high salinity and the presence of humic acid can significantly inhibit the degradation process. nih.gov

Biotic degradation by microorganisms is another key pathway. dcceew.gov.au However, the persistence of dimethyltin varies greatly between environmental compartments. In water, it is generally considered non-persistent, with half-lives estimated to be less than a few months at 20°C. iwaponline.comcanada.cacanada.ca In contrast, degradation is much slower in soils and sediments, where organotins are generally more persistent. cdc.gov Half-lives for dimethyltin in forest soils have been estimated to range from 0.5 to 15 years. researchgate.net The degradation rates in soil generally follow the order of mono- ≥ di- > tri-substituted organotins. researchgate.net

Table 2: Estimated Environmental Half-life of Dimethyltin
EnvironmentConditionEstimated Half-lifeReference
Aquatic EnvironmentsGeneral, 20°C&lt; a few months iwaponline.comcanada.cacanada.ca
WaterPhotolysis~300 hours dcu.ie
Forest SoilsIncubation experiments0.5 to 15 years researchgate.net

Fate and Transport Mechanisms in Aquatic and Terrestrial Systems

The fate and transport of dimethyltin are governed by its physical and chemical properties and its interactions with different environmental media.

In aquatic systems, the transport of dimethyltin is significantly influenced by its tendency to adsorb to suspended particulate matter and bottom sediments. cdc.gov This partitioning behavior means that while dissolved in the water column, it can also be transported along with suspended solids. cdc.gov Due to its hydrophilic nature and tendency to exist as a hydrated cation, significant volatilization from water is not expected. canada.ca

In terrestrial systems, dimethyltin is generally considered to have low mobility. dcceew.gov.auresearchgate.net Its movement is primarily controlled by adsorption to soil particles. The strength of adsorption correlates with the soil's organic carbon content and cation exchange capacity. researchgate.net Because of this strong adsorption, especially in organic-rich soils, leaching into groundwater is considered unlikely. dcceew.gov.auresearchgate.net Studies have shown that the adsorption of dimethyltin is only partially reversible, and more so in mineral soils than in organic soils, further limiting its mobility. researchgate.net This strong retention in soils suggests they can act as a long-term sink for dimethyltin. researchgate.netresearchgate.net

Table 3: Adsorption and Desorption of Dimethyltin in Different Soil Types
Soil TypeAdsorption BehaviorDesorption (% of adsorbed amount)Mobility ImplicationReference
Organic SoilsStrongly adsorbedAlmost irreversible (&lt;1% for mono-substituted, similar trend for di-substituted)Scarcely mobile, strongly retained researchgate.net
Mineral SoilsAdsorbedPartially reversible (4–33%)Limited mobility researchgate.net

Materials Science and Precursor Chemistry Involving Dimethyltin

Single Source Molecular Precursors (SSPs)

Single source molecular precursors (SSPs) are compounds that contain all the necessary elements for the formation of a desired material in a single molecule. This approach offers excellent control over the stoichiometry of the final product.

A notable example of a dimethyltin-based SSP is Dimethyltin(IV)-4,6-dimethyl-2-pyridylselenolate, with the chemical formula [Me₂Sn{2-SeC₅H₂(Me-4,6)₂N}₂]. rsc.orgrsc.org This air-stable tin(IV) complex has been successfully synthesized and characterized using methods such as NMR spectroscopy, elemental analysis, and single-crystal X-ray diffraction. rsc.orgrsc.org It has been effectively employed for the facile synthesis of orthorhombic tin selenide (B1212193) (SnSe) nanosheets. rsc.orgrsc.orgresearchgate.net The use of this SSP allows for the preparation of phase-pure SnSe nanomaterials with a two-dimensional, sheet-like morphology. rsc.org The synthesis process, often a solution-phase thermolysis, provides control over the composition and morphology of the resulting SnSe nanosheets by varying reaction conditions. rsc.orgresearchgate.net

The SnSe nanosheets produced from the Dimethyltin(IV)-4,6-dimethyl-2-pyridylselenolate precursor exhibit distinct morphological and optical characteristics. The crystal structure, phase purity, and morphology are typically investigated using powder X-ray diffraction (pXRD), energy-dispersive X-ray spectroscopy (EDS), and various electron microscopy techniques (SEM, TEM, HRTEM). rsc.orgresearchgate.net

Research has shown that the morphology and the preferential orientation of the crystal planes of the nanosheets are dependent on the reaction conditions, such as the solvent used during thermolysis. rsc.orgresearchgate.net For instance, the choice of high-boiling point solvents like oleylamine (B85491) (OAm), octadecene (ODE), or dodecanethiol (DDT) can influence the final morphology of the 2D sheet-like structures. rsc.orgrsc.org

Optically, the synthesized SnSe nanosheets exhibit a notable blue shift in their band gap compared to the bulk SnSe material. rsc.orgrsc.orgresearchgate.net This quantum confinement effect is a characteristic feature of nanomaterials. The specific band gap values can be influenced by the reaction solvent and the resulting crystallite size and morphology of the nanosheets. researchgate.net

Table 1: Influence of Reaction Conditions on SnSe Nanosheet Properties

Reaction Condition Resulting Morphology Optical Property Highlight Reference
Thermolysis in DDT2D NanosheetsBlue-shifted band gap rsc.orgrsc.org
Thermolysis in OAm2D NanosheetsBlue-shifted band gap rsc.orgrsc.org
PyrolysisNanostructuresBlue-shifted band gap rsc.orgrsc.org

The SnSe nanosheets synthesized from the dimethyltin (B1205294) precursor have shown significant promise as an anode material in lithium-ion batteries (LIBs). rsc.orgrsc.org The 2D morphology of the nanosheets is particularly advantageous for this application.

When tested as an anode material, the SnSe nanosheets demonstrated a high initial specific capacity of 1134 mAh g⁻¹ at a current density of 50 mA g⁻¹. rsc.orgrsc.org Furthermore, the material exhibited good cycling stability, retaining a capacity of 380 mAh g⁻¹ after 70 cycles with nearly 100% efficiency. rsc.orgrsc.org This performance highlights the potential of using precisely designed dimethyltin-based SSPs to create high-performance materials for energy storage applications. rsc.org

Table 2: Electrochemical Performance of SnSe Nanosheet Anode

Performance Metric Value Test Conditions Reference
Initial Specific Capacity1134 mAh g⁻¹Current density of 50 mA g⁻¹ rsc.orgrsc.org
Retained Capacity380 mAh g⁻¹After 70 cycles rsc.orgrsc.org
Coulombic Efficiency~100%Over 70 cycles rsc.org

Dimethyltin(IV)-4,6-dimethyl-2-pyridylselenolate for SnSe Nanosheet Synthesis

Organometallic Compounds as Precursors in Thin Film Deposition

Organometallic compounds, including those of dimethyltin, are valuable precursors for depositing thin films of metals or metal oxides. google.comamericanelements.com These precursors are often utilized in chemical vapor deposition (CVD) or atomic layer deposition (ALD) techniques. google.com The key advantages of using organometallic precursors are their volatility and thermal stability, which allow for deposition at lower temperatures. google.com Compounds like Bis(diethylamino)dimethyltin are examples of organometallic precursors used in applications such as thin film deposition. americanelements.com The ability to engineer precursors that can be precisely vaporized and decomposed on a substrate surface is crucial for manufacturing components in electronics and solar cells. americanelements.com

Development of Hybrid Materials with Dimethyltin Components

Dimethyltin moieties can be incorporated as structural components in hybrid organic-inorganic materials, creating novel compounds with unique properties. researchgate.net The hydrolytically stable Sn-C bond makes the (CH₃)₂Sn²⁺ unit a robust building block. researchgate.net

Researchers have successfully reacted dimethyltin dichloride with sodium molybdate (B1676688) and sodium tungstate (B81510) under varying pH conditions to create complex hybrid assemblies. researchgate.netacs.org This work resulted in new two- and three-dimensional lattices and the first dimethyltin-containing isopolytungstate. researchgate.net Another example is the synthesis of poly(dimethyltin glutarate), an organometallic polymer investigated for its potential as a high dielectric constant material. gatech.edu In this material, the dimethyltin unit was chosen to minimize the free volume within the polymer chain, thereby enhancing its dipolar and atomic polarizability. gatech.edu These studies demonstrate the versatility of dimethyltin in creating functional hybrid materials by linking inorganic clusters or forming polymer backbones. researchgate.netgatech.edu

Advanced Analytical Methodologies for Dimethyltin Research

Chromatographic Techniques

Chromatography is a fundamental technique for separating organotin compounds like dimethyltin (B1205294) from complex mixtures. tandfonline.com The high separation power of gas and liquid chromatography, when coupled with sensitive detectors, provides the necessary specificity and sensitivity for trace-level analysis. tandfonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the speciation and quantification of organotin compounds, including dimethyltin. researchgate.net This method combines the high-resolution separation capabilities of gas chromatography with the precise mass identification of mass spectrometry. tandfonline.comresearchgate.net

For the analysis of dimethyltin, which is non-volatile in its ionic form, a derivatization step is typically required to convert it into a more volatile and thermally stable compound suitable for GC analysis. researchgate.net Common derivatization methods include ethylation using reagents like sodium tetraethylborate (NaBEt₄) or formation of hydrides. tandfonline.comnih.gov

In a typical GC-MS analysis of methyltins, compounds such as monomethyltin trichloride, dimethyltin dichloride, and trimethyltin (B158744) chloride are purged from homogenized tissues after reaction with sodium borohydride (B1222165) (NaBH₄) to form volatile hydrides. nih.gov These hydrides are then cryogenically trapped and separated on a GC column before being detected by a mass spectrometer, often using selected ion monitoring (SIM) for enhanced sensitivity and specificity. nih.gov This method has demonstrated linear responses over a wide concentration range and high recovery rates from biological tissues. nih.gov GC-MS is also essential for confirming results from other detection methods, especially in complex matrices with high levels of sulfur that can interfere with other detectors. researchgate.net

Table 1: GC-MS Method Parameters for Methyltin Analysis in Tissues

Parameter Value/Description Reference
Analytes Monomethyltin trichloride, dimethyltin dichloride, trimethyltin chloride, tetramethyltin nih.gov
Derivatization Hydride generation with NaBH₄ nih.gov
Trapping Cryogenic trapping at -40°C nih.gov
Separation Gas chromatographic column with linear temperature programming (15°C/min to 190°C) nih.gov
Detection Selected Ion Monitoring (SIM) Mass Spectrometry nih.gov
Quantitation Range 1 ng to 30 µg for each compound nih.gov

Gas Chromatography with a Flame Photometric Detector (GC-FPD) is another established method for the analysis of organotin compounds. tandfonline.comshimadzu.com The FPD is particularly useful for detecting sulfur- or phosphorus-containing compounds, and with the use of a specific optical filter (typically around 610 nm), it becomes highly selective for tin compounds. tandfonline.comnih.gov

Similar to GC-MS, a derivatization step, commonly ethylation or propylation, is necessary to make the dimethyltin volatile. tandfonline.comtandfonline.com The sample is then injected into the GC system for separation. The FPD offers high sensitivity, with absolute detection limits in the low picogram (pg) range for tin. tandfonline.com This technique has been successfully validated for the determination of butyl- and phenyltin compounds in various environmental samples like wastewater, sediments, and biological tissues. tandfonline.com While highly sensitive, quantification can be performed using either an external or internal standard method, with the latter providing higher precision. shimadzu.com

Table 2: GC-FPD System Parameters for Organotin Analysis

Parameter Value/Description Reference
Detector Flame Photometric Detector (FPD) with a 610 nm optical filter for tin tandfonline.comnih.gov
Carrier Gas Helium (He) at 2.0 mL/min in splitless mode tandfonline.com
Injection Volume 1 µL tandfonline.com
Derivatization Ethylation with sodium tetraethylborate (NaBEt₄) tandfonline.comnih.gov

To enhance the detection limits for trace amounts of organotins in samples like drinking water, preconcentration steps are often integrated with capillary GC-FPD. who.int One such method involves using a tropolene-loaded silica (B1680970) column to preconcentrate the organotins from the sample. who.int Following preconcentration, the compounds are ethylated, separated by capillary GC, and detected by FPD. who.int This combination of preconcentration and sensitive detection allows for the measurement of organotins at the nanogram per liter (ng/L) level. who.int Another preconcentration approach utilizes polydimethylsiloxane (B3030410) sorbents, which has shown to be effective for analyzing organotins in water samples, achieving detection limits in the low picogram per liter (pg/L) range for butyltins. researchgate.net

High-Performance Liquid Chromatography (HPLC) coupled with Atomic Absorption (AA) spectrometry is a powerful hyphenated technique for organotin speciation that avoids the need for derivatization. tandfonline.comcdc.gov HPLC separates the different organotin species in the liquid phase, and the eluate is then introduced into the AA spectrometer for element-specific detection. tandfonline.com

While flame atomic absorption spectrometry (FAAS) can be used as a detector, it generally suffers from poor sensitivity. tandfonline.com A more sensitive alternative is electrothermal atomization atomic absorption spectrometry (ETAAS), also known as graphite (B72142) furnace atomic absorption spectrometry (GFAAS), which offers excellent detection limits. tandfonline.comwho.int However, a limitation of ETAAS is that it cannot provide a continuous recording of the HPLC eluate. tandfonline.com The National Institute for Occupational Safety and Health (NIOSH) has developed methods, such as NMAM 5504, which utilize HPLC/AA for the measurement of organotin compounds. cdc.gov

To improve the separation and detection of organotin compounds, various modifications to liquid chromatography methods have been developed. These include ion-pairing reversed-phase chromatography and the use of different detectors like inductively coupled plasma mass spectrometry (ICP-MS). rsc.orgata-journal.org

In ion-pair reversed-phase chromatography, an ion-pairing reagent, such as decane (B31447) sulfonate, is added to the mobile phase. ata-journal.org This reagent forms a complex with the ionic organotin species, increasing their affinity for the reversed-phase column and leading to more effective separation. ata-journal.org

Coupling HPLC with ICP-MS (HPLC-ICP-MS) has become a popular and powerful technique for organotin speciation due to its high sensitivity and selectivity, without the need for derivatization. tandfonline.comresearchgate.netspeciation.net Researchers have developed methods to separate multiple organotin compounds using a C18 column with a ternary gradient mobile phase. speciation.net The addition of a chelating agent like tropolone (B20159) to the aqueous eluent can optimize the separation. speciation.net This technique has achieved very low detection limits, in the range of 0.14 to 0.57 µg Sn/L for various organotin compounds. speciation.net

Table 3: Comparison of HPLC-based Methods for Organotin Analysis

Method Detector Derivatization Required? Key Features Reference
HPLC-FAAS Flame Atomic Absorption Spectrometry No Poor sensitivity tandfonline.com
HPLC-ETAAS Electrothermal Atomic Absorption Spectrometry No Excellent detection limits, but not continuous tandfonline.com
HPLC-ICP-MS Inductively Coupled Plasma Mass Spectrometry No Very sensitive and selective; can detect online chromatographic effluent tandfonline.comspeciation.net

Atomic Spectrometry Techniques

Atomic spectrometry techniques are essential for the element-specific detection of tin in various analytical schemes. nih.gov These methods provide high sensitivity and specificity for tin, making them ideal detectors when coupled with chromatographic separation techniques. tandfonline.com

Commonly used atomic spectrometry techniques in organotin analysis include:

Atomic Absorption Spectrometry (AAS) : This includes both flame (FAAS) and electrothermal/graphite furnace (ETAAS/GFAAS) methods. tandfonline.comwho.int While FAAS is a common method, ETAAS is significantly more sensitive. who.int

Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) : This technique can record HPLC separations online, but can suffer from instability when organic solvents are used in the mobile phase. tandfonline.com

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) : ICP-MS is a very sensitive technique that can be directly coupled with chromatography for online detection, though it can be challenging to use with complex environmental samples. tandfonline.comrsc.org

Atomic Fluorescence Spectrometry (AFS) : AFS has been coupled with capillary electrophoresis for the speciation of organotin compounds after hydride generation. tandfonline.com

Gas Phase Molecular Absorption Spectrometry (GPMAS) : This technique involves generating volatile molecular species (hydrides) from the sample, which are then measured by a spectrophotometer. unirioja.esunirioja.es It allows for the acquisition of complete spectra of the generated volatiles, enabling simultaneous determination and the use of multivariate calibration methods to handle interferences. unirioja.esunirioja.es

The choice of atomic spectrometry technique often depends on the required sensitivity, the complexity of the sample matrix, and whether it is being used as a standalone detector for total tin or as a specific detector for a chromatographic system.

Flame Atomic Absorption Spectrometry (FAAS)

Flame Atomic Absorption Spectrometry (FAAS) is a well-established technique for the determination of metallic elements in samples. oeducat.orgazom.com The fundamental principle of FAAS involves the introduction of a sample into a flame, where it is vaporized and atomized. oeducat.org A light source, typically a hollow cathode lamp specific to the element of interest, emits light at a characteristic wavelength. oeducat.org The ground-state atoms in the flame absorb this light, and the amount of absorption is directly proportional to the concentration of the element in the sample. oeducat.org

While FAAS is a robust and relatively low-cost technique, its direct application for the speciation of organotin compounds like dimethyltin is limited by its poor sensitivity, which is a result of low analyte transport and atomization efficiency. tandfonline.com It is more commonly used as a detector in hyphenated systems, such as high-performance liquid chromatography (HPLC)-FAAS, to achieve the necessary separation of different organotin species before detection. tandfonline.com For certain elements, including tin, a variation known as Hydride Generation Atomic Absorption Spectrometry (HG-AAS) can significantly enhance sensitivity by converting the analyte into a volatile hydride before it enters the flame. oeducat.orgresearchgate.net

Electrophoretic Techniques

Capillary electrophoresis (CE) has emerged as a powerful separation technique for the analysis of organotin compounds, offering high separation efficiency and short analysis times. nih.govresearchgate.net In CE, charged molecules are separated based on their differential migration in an electrolyte solution under the influence of an electric field.

For the analysis of dimethyltin, CE with indirect ultraviolet (UV) absorbance detection has been successfully employed. tandfonline.comnih.gov In one method, dimethyltin, along with other organotins like dibutyltin (B87310) (DBT) and tributyltin (TBT), was separated in an aqueous solution at a pH of 2.65. nih.gov Pyridine (B92270) served as the UV absorption additive, and the separation was achieved in approximately six minutes. nih.gov To address the issue of peak tailing caused by the interaction of the dimethyltin cation with the capillary wall at higher pH values, a cationic surfactant such as cetyltrimethylammonium bromide (CTAB) can be added to the mobile phase. nih.gov

The choice of buffer anion is also critical, as some anions, like oxalate (B1200264) and citrate, can form complexes with dimethyltin, affecting the separation. nih.gov Coupling CE with sensitive detectors like inductively coupled plasma mass spectrometry (ICP-MS) further enhances the capabilities for organotin speciation analysis in complex samples. researchgate.netrsc.org

Sample Preparation and Preconcentration Strategies

Due to the often trace levels of dimethyltin in environmental and biological samples, effective sample preparation and preconcentration are essential steps prior to instrumental analysis. uchile.cl These procedures aim to isolate the analyte from interfering matrix components and increase its concentration to a level suitable for detection.

Liquid-Liquid Extraction (LLE) , also known as solvent extraction, is a fundamental separation method based on the differential solubility of a compound in two immiscible liquids, typically an aqueous and an organic phase. wikipedia.org The analyte is transferred from the sample matrix into the extraction solvent. wikipedia.org LLE can be performed in a single batch or in a continuous manner. google.com

Solid-Phase Extraction (SPE) is a widely used technique for sample cleanup and concentration. chromatographyonline.comsigmaaldrich.com It utilizes a solid sorbent material, packed into a cartridge or disk, to retain the analyte of interest from a liquid sample. chromatographyonline.comorganomation.com The process involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the purified and concentrated analyte. organomation.com Various sorbent chemistries are available, including those based on silica and polymers, which can be functionalized to provide specific selectivity for different compounds. chromatographyonline.com

Solid-Phase Microextraction (SPME) is a solvent-free, rapid, and sensitive sample preparation technique. uchile.clrsc.org It employs a fused silica fiber coated with a stationary phase. The fiber is exposed to the sample (either directly or to the headspace above it), and the analytes partition into the coating. The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis. For the analysis of dimethyltin and other organotins, SPME has been successfully coupled with gas chromatography-inductively coupled plasma-mass spectrometry (GC-ICP-MS). rsc.orgrsc.org The efficiency of the extraction depends on factors such as the type of fiber coating, extraction time and temperature, and the pH of the sample. rsc.org

Liquid-Phase Microextraction (LPME) is another miniaturized sample preparation technique. A variation of this, Dispersive Liquid-Liquid Microextraction (DLLME) , involves injecting a mixture of an extraction solvent and a disperser solvent into the aqueous sample. wikipedia.org This creates a cloudy solution with a large surface area between the two phases, facilitating rapid extraction of the analyte into the fine droplets of the extraction solvent. The mixture is then centrifuged to separate the phases. wikipedia.org

Hyphenated Techniques for Complex Matrix Analysis

Hyphenated techniques, which involve the coupling of a separation method with a detection method, are indispensable for the analysis of complex samples. ijpsjournal.comhumanjournals.com They provide enhanced sensitivity, selectivity, and the ability to identify and quantify trace amounts of analytes in challenging matrices. ijpsjournal.com

For dimethyltin analysis, the combination of a chromatographic separation technique with a sensitive detector is common practice. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are frequently used for the separation of organotin compounds. tandfonline.comanalchemres.org These are often coupled with detectors such as mass spectrometry (MS) or atomic spectrometry (e.g., ICP-MS). tandfonline.comresearchgate.net The coupling of these techniques, for instance in HPLC-ICP-MS, allows for the effective separation of different tin species and their subsequent highly sensitive and element-specific detection. researchgate.netrsc.org The use of isotope dilution analysis with LC-ICP-MS can provide a robust alternative to GC-based methods, avoiding the need for sample derivatization. rsc.org

Data Tables

Table 1: Research Findings on Capillary Electrophoresis for Dimethyltin Analysis

Parameter Details Reference
Technique Capillary Electrophoresis with indirect UV absorbance detection tandfonline.comnih.gov
Analytes Dimethyltin (DMT), Dibutyltin (DBT), Tributyltin (TBT) nih.gov
Mobile Phase pH 2.65 (adjusted with HCl) nih.gov
UV Absorption Additive Pyridine at 254 nm nih.gov
Separation Time 6 minutes nih.gov
Peak Tailing Mitigation Addition of Cetyltrimethylammonium bromide (CTAB) at pH > 3.5 nih.gov

| Interfering Anions | Oxalate and Citrate (form complexes with DMT) | nih.gov |

Table 2: Research Findings on Solid-Phase Microextraction for Dimethyltin Analysis

Parameter Details Reference
Technique Solid-Phase Microextraction coupled with Gas Chromatography-Inductively Coupled Plasma-Mass Spectrometry (SPME-GC-ICP-MS) rsc.orgrsc.org
Analytes Dimethyltin (DMT), Dibutyltin (DBT), Tributyltin (TBT) rsc.org
Optimal Fiber Coating Divinylbenzene/carboxen/polydimethylsiloxane rsc.org
Optimal Extraction Temperature 30 °C rsc.org
Optimal Extraction Time 40 minutes rsc.org
Optimal pH 4 rsc.org

| Detection Limits (LOD) | 0.2–8 ng L⁻¹ | rsc.org |

Solid Phase and Liquid Phase Microextraction

Microextraction techniques have gained significant traction in analytical laboratories due to their efficiency, reduced solvent consumption, and high pre-concentration factors. uchile.clmdpi.com These methods are particularly advantageous for the analysis of organotin compounds like dimethyltin.

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that utilizes a coated fiber to extract and concentrate analytes from a sample. sigmaaldrich.com The process is based on the principle of adsorption/absorption of the analyte onto the fiber coating, followed by thermal or solvent desorption for analysis. sigmaaldrich.com For volatile and semi-volatile compounds like derivatized dimethyltin, headspace SPME (HS-SPME) is often preferred as it minimizes matrix effects. uchile.cl

Liquid-Phase Microextraction (LPME) is another miniaturized sample preparation technique that employs a small volume of an immiscible solvent to extract analytes from an aqueous sample. ontosight.ainih.gov It operates on the principle of analyte partitioning between the sample matrix and the extraction solvent. ontosight.ai Various modes of LPME have been developed, including single-drop microextraction (SDME), hollow-fiber liquid-phase microextraction (HF-LPME), and dispersive liquid-liquid microextraction (DLLME). mdpi.comontosight.ai

HF-LPME, in particular, has been noted for its robustness in analyzing complex matrices like soil and beverages. psu.edu This technique uses a porous hollow fiber to protect a small volume of acceptor solution (the extraction solvent) from the sample matrix. mdpi.com DLLME is praised for its speed and high extraction capacity, involving the rapid injection of a mixture of an extraction solvent and a disperser solvent into the sample, creating an emulsion that facilitates rapid analyte transfer. nih.govpsu.edu

Table 1: Comparison of Microextraction Techniques for Dimethyltin Analysis

Feature Solid-Phase Microextraction (SPME) Liquid-Phase Microextraction (LPME)
Principle Adsorption/absorption onto a coated fiber Partitioning into a small volume of immiscible solvent
Solvent Usage Solvent-free sigmaaldrich.com Minimal solvent consumption ontosight.ai
Common Modes Headspace (HS-SPME), Direct Immersion (DI-SPME) sigmaaldrich.com Single-Drop (SDME), Hollow-Fiber (HF-LPME), Dispersive Liquid-Liquid (DLLME) mdpi.comontosight.ai
Advantages Environmentally friendly, high pre-concentration power, reusable fibers uchile.clsigmaaldrich.com Simplicity, low cost, high enrichment factors ontosight.ai
Considerations Fiber coating selection is critical, optimization of time and temperature is necessary nih.govrsc.org Potential for solvent loss, requires careful optimization of extraction conditions ontosight.ai

Q & A

Basic: How are stability constants of dimethyltin(IV) hydroxocomplexes experimentally determined?

Stability constants for dimethyltin(IV) hydroxocomplexes are typically determined using potentiometric (e.m.f.) measurements in controlled aqueous solutions. For example, in solutions with fixed ionic strength ([ClO₄⁻] = 3.00 mol/L), pH values (-log[H⁺]) are measured as a function of total dimethyltin(IV) concentration. Data analysis involves identifying common intersection points (e.g., Z ≈ 1.43 at pH 5.5) in titration curves, which indicate maximum polymerization of hydroxocomplexes. These points help derive equilibrium constants for hydrolysis reactions .

Basic: What spectroscopic methods are used to characterize dimethyltin(IV) complexes in solution and solid states?

Solution NMR and Mössbauer spectroscopy are key for structural analysis:

  • ¹H/¹³C NMR : Magnetic equivalence of methyl groups (e.g., δ(¹H) ≈ 0.8–1.0 ppm, ²J(¹¹⁹Sn,¹H) = 70 Hz) confirms symmetrical coordination in solution.
  • ¹¹⁹Sn Mössbauer : Isomer shifts (δ ≈ 0.86–0.88 mm/s) and quadrupole splittings (|Δexp| ≈ 2.05–2.22 mm/s) distinguish between cis-R₂ octahedral geometries (common in solid-state structures) and lower-coordination species .
Parameter Value Range (Solution/Solid)Structural Insight
²J(¹¹⁹Sn,¹H)70 HzSymmetrical Sn coordination
δ (Mössbauer)0.84–0.93 mm/sDiorganotin(IV) bonding
Δexp(Mössbauer)

Advanced: How can discrepancies in stability constants from different analytical methods be resolved?

Discrepancies between potentiometric and spectroscopic stability constants require cross-validation and error analysis:

Replicate measurements under identical conditions (ionic strength, temperature).

Use complementary techniques (e.g., UV-Vis, EXAFS) to confirm speciation.

Assess systematic errors (e.g., pH calibration drift in potentiometry) and refine equilibrium models using computational tools like CHEAQS or HYDRA .

Advanced: How can computational models (e.g., DFT) validate experimental data for dimethyltin(IV) complexes?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) can predict structural and thermodynamic properties:

Optimize geometries using LANL2DZ basis sets for Sn.

Calculate NMR chemical shifts (¹¹⁹Sn) and compare to experimental values.

Validate hydrolysis energetics against potentiometric data (e.g., ΔG for complex formation). Becke’s exact-exchange corrections improve accuracy for organometallic systems .

Basic: What are the hydrolysis pathways of dimethyltin(IV) in aqueous solutions?

Hydrolysis proceeds via pH-dependent steps:

  • Low pH (1.0–5.5) : Formation of polymeric species (e.g., [(CH₃)₂Sn(OH)]ₙ²⁺).
  • High pH (>5.5) : Depolymerization to monomeric hydroxocomplexes (e.g., (CH₃)₂Sn(OH)₃⁻).
  • Five distinct complexes are typically identified, with stability constants derived from e.m.f. titration curves .

Advanced: How to design experiments investigating environmental degradation of dimethyltin compounds?

Controlled degradation studies : Expose dimethyltin(IV) to UV light, microbial cultures, or oxidizing agents.

Analytical tracking : Use LC-MS/MS or GC-ICP-MS to monitor degradation products (e.g., monomethyltin, inorganic Sn).

Ecotoxicological assays : Evaluate toxicity of intermediates using Daphnia magna or algal bioassays .

Basic: How to ensure reproducibility in synthesizing dimethyltin(IV) complexes?

Standardize protocols : Document reaction conditions (solvent purity, temperature, stoichiometry).

Characterize intermediates : Use TLC or in-situ IR to monitor reaction progress.

Report metadata : Include NMR acquisition parameters (e.g., solvent, probe temperature) and Mössbauer calibration standards .

Advanced: What strategies mitigate polymerization during dimethyltin(IV) complex synthesis?

pH control : Maintain pH <5.5 to favor monomeric species.

Chelating ligands : Introduce bidentate ligands (e.g., oxalate) to stabilize lower-coordination states.

Kinetic trapping : Rapidly cool reaction mixtures to arrest polymerization .

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